GPR119 agonist 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H24FN5O4S2 |
|---|---|
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H24FN5O4S2/c1-13(2)21-27-23(33-28-21)29-8-6-14(7-9-29)32-22-20-19(25-12-26-22)17(11-34-20)16-5-4-15(10-18(16)24)35(3,30)31/h4-5,10-14H,6-9H2,1-3H3 |
Clave InChI |
SIJYWJHWIFWIOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=N1)N2CCC(CC2)OC3=NC=NC4=C3SC=C4C5=C(C=C(C=C5)S(=O)(=O)C)F |
Origen del producto |
United States |
Foundational & Exploratory
GPR119 Agonist 2: A Technical Guide to Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a specific G protein-coupled receptor 119 (GPR119) agonist, designated as "GPR119 agonist 2". The document details its chemical structure, physicochemical properties, and the broader context of GPR119 agonism, including the relevant signaling pathways and standard experimental protocols for characterization.
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] As a Gs-coupled receptor, its activation initiates a signaling cascade that is a key target for the treatment of type 2 diabetes and related metabolic disorders.[1] The activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[1][2] This has a dual effect on glucose homeostasis: direct potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut, which further enhances insulin secretion.[1][2]
Chemical Structure and Physicochemical Properties of this compound
"this compound" is a specific synthetic molecule identified in the PubChem database. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole | PubChem |
| Molecular Formula | C₂₃H₂₄FN₅O₄S₂ | PubChem |
| Molecular Weight | 517.6 g/mol | PubChem |
| Canonical SMILES | CC(C)C1=NOC(=N1)N2CCC(CC2)OC3=C4C(=NC=N3)C(=C(S4)C5=C(C=C(C=C5)S(=O)(=O)C)F) | PubChem |
| InChI Key | SIJYWJHWIFWIOX-UHFFFAOYSA-N | PubChem |
| XLogP3 | 4.7 | PubChem |
| CAS Number | 1384951-03-4 | AbMole |
Pharmacological Properties of GPR119 Agonists
| Compound Name/ID | Chemical Class | EC₅₀ (nM) for human GPR119 |
| AR231453 | Pyrimidine | 4.7 - 9 |
| APD597 (JNJ-38431055) | Pyrimidine | 46 |
| APD668 | Pyrimidine | 2.7 |
| GSK1292263 | Pyridine | ~126 (pEC₅₀ = 6.9) |
| AS1269574 | Pyrimidine | 2500 |
| PSN632408 | Pyrimidine | 7900 |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist triggers a Gs-protein-mediated signaling cascade. This pathway is crucial for the therapeutic effects of GPR119 agonists on glucose homeostasis.
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Protocols
The characterization of GPR119 agonists typically involves in vitro assays to determine their potency and efficacy. The following are detailed methodologies for two key experiments.
cAMP Accumulation Assay
This assay measures the ability of a test compound to stimulate the production of intracellular cAMP in cells expressing the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium from the wells and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the HTRF assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the compound concentration. Calculate the EC₅₀ value using a sigmoidal dose-response curve fit.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.
Materials:
-
MIN6 or other insulin-secreting cell line
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured insulin concentration against the test compound concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro cAMP accumulation assay to determine the potency of a GPR119 agonist.
Caption: Workflow for cAMP Accumulation Assay.
References
GPR119 Agonist Mechanism of Action in Pancreatic β-Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes due to its specific expression in pancreatic β-cells and intestinal enteroendocrine cells.[1][2] Activation of GPR119 in β-cells by synthetic or endogenous agonists initiates a signaling cascade that potentiates glucose-stimulated insulin (B600854) secretion (GSIS). This mechanism is primarily mediated by the Gαs protein subunit, leading to the accumulation of intracellular cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC) culminates in enhanced insulin granule exocytosis. A crucial feature of this pathway is its glucose-dependency, which mitigates the risk of hypoglycemia, a common side effect of many insulin secretagogues.[1][3] This guide provides a detailed examination of the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the signaling pathways involved.
Core Signaling Pathway in the Pancreatic β-Cell
The activation of GPR119 by an agonist in pancreatic β-cells triggers a well-defined intracellular signaling cascade. This process is central to its insulinotropic effects.
1.1. Gαs-Adenylate Cyclase-cAMP Axis
GPR119 is a Gαs-coupled receptor.[4][5][6] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein, leading to the dissociation and activation of the Gαs subunit.[2][6][7]
-
Adenylyl Cyclase Activation: The activated Gαs subunit directly stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[1][5][7] GPR119 agonists have been shown to potently increase intracellular cAMP levels in various β-cell lines and isolated islets.[3][7]
This initial phase of the signaling pathway is depicted in the diagram below.
1.2. Downstream cAMP Effector Pathways
The elevation of intracellular cAMP activates two principal downstream pathways that synergistically enhance insulin secretion: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (EPAC) pathway.[7]
-
PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA phosphorylates numerous substrates involved in insulin exocytosis, including components of the exocytotic machinery and ion channels. This action potentiates the fusion of insulin-containing granules with the plasma membrane.
-
EPAC Pathway: Specifically, EPAC2A is the key isoform in β-cells.[8] cAMP directly binds to and activates EPAC2A, which then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1. Activated Rap1 is involved in mobilizing insulin granules from the reserve pool to the readily releasable pool at the cell membrane, further promoting secretion.[8]
The complete direct signaling cascade is illustrated below.
1.3. Glucose-Dependent Action
A critical aspect of the GPR119-mediated mechanism is its dependence on ambient glucose levels.[1][9] GPR119 agonists do not significantly stimulate insulin secretion at basal or low glucose concentrations.[3][9] The potentiation of insulin release occurs only when glucose levels are elevated. This is because the cAMP-driven pathway acts as an amplifier of the primary glucose-sensing pathway (i.e., glucose metabolism leading to ATP production, closure of KATP channels, membrane depolarization, and calcium influx). Without the initial glucose-driven trigger, the cAMP signal is insufficient to cause significant insulin exocytosis, thereby minimizing the risk of drug-induced hypoglycemia.[3]
Quantitative Data from In Vitro Studies
The efficacy of GPR119 agonists has been quantified in numerous studies using pancreatic β-cell lines (e.g., HIT-T15, MIN6) and isolated rodent islets. The data below are compiled for the representative synthetic agonist AR231453.
Table 1: Potency of AR231453 in cAMP Accumulation Assays
| Cell Line | Agonist | EC₅₀ (nM) | Efficacy | Source |
| HIT-T15 | AR231453 | 4.7 | Similar to Forskolin | [3] |
| RIN-5F (GPR119-transfected) | AR231453 | 4.9 | - | [3] |
Table 2: Efficacy of AR231453 in Insulin Secretion Assays
| Cell/Islet Type | Agonist | Glucose Condition | EC₅₀ (nM) | Effect | Source |
| HIT-T15 Cells | AR231453 | High Glucose | 3.5 | Potent stimulation | [3] |
| Isolated Rat Islets | AR231453 (300 nM) | 5 mM (Low) | - | No effect | [3] |
| Isolated Rat Islets | AR231453 (300 nM) | 15 mM (High) | - | Significant increase, similar to GLP-1 | [3] |
| MIN6 Cells | AR231453 | 0 mM (Low) | - | No effect | [9] |
| MIN6 Cells | AR231453 | 10 mM (High) | 0.5 | Dose-dependent increase | [9] |
Experimental Protocols
Reproducing and validating the effects of GPR119 agonists requires standardized in vitro assays. Below are detailed protocols for two key experiments.
3.1. Protocol: cAMP Accumulation Assay
This assay measures the ability of a GPR119 agonist to increase intracellular cAMP levels, confirming target engagement and activation of the Gαs pathway.
-
Materials:
-
HEK293 cells stably expressing human GPR119, or a β-cell line with endogenous expression (e.g., HIT-T15).[3][10]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX to prevent cAMP degradation).
-
GPR119 agonist (e.g., AR231453).
-
Positive control (e.g., 10 µM Forskolin).
-
Vehicle control (e.g., DMSO).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
384-well microplates.
-
-
Methodology:
-
Cell Seeding: Seed cells into a 384-well plate and culture until they reach 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer. Prepare solutions of the positive and vehicle controls.
-
Assay Initiation: Remove culture medium from cells and add the assay buffer.
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure cAMP levels using a commercial detection kit according to the manufacturer's protocol.
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Use a non-linear regression model (three or four parameters) to calculate the EC₅₀ value.
3.2. Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay determines the effect of a GPR119 agonist on insulin secretion from pancreatic β-cells under low and high glucose conditions.
-
Materials:
-
Insulin-secreting cell line (e.g., MIN6, HIT-T15) or isolated pancreatic islets.[9][10]
-
Culture medium.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) or similar, supplemented with 0.1% BSA.
-
Low glucose solution (e.g., KRBH with 2-5 mM glucose).
-
High glucose solution (e.g., KRBH with 15-20 mM glucose).
-
GPR119 agonist.
-
Vehicle control (DMSO).
-
Insulin ELISA kit.
-
-
Methodology:
-
Cell Seeding/Islet Preparation: Seed cells in 24- or 48-well plates and culture to appropriate confluency. If using islets, allow them to recover overnight in culture after isolation.
-
Starvation: Wash cells/islets with a glucose-free buffer and then pre-incubate in the low glucose solution for 1-2 hours at 37°C to establish a basal secretion rate.
-
Stimulation: Discard the pre-incubation buffer. Add fresh low or high glucose solutions containing either the GPR119 agonist at various concentrations or the vehicle control.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit following the manufacturer's protocol.
-
(Optional) Cell Lysis: Lyse the remaining cells to measure total insulin content for normalization.
-
-
Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist.
The workflow for a typical GSIS experiment is outlined below.
Broader Context: The Dual Mechanism of Action
While this guide focuses on the direct action within β-cells, it is important to note that GPR119 agonists exhibit a dual mechanism. GPR119 is also expressed on enteroendocrine L-cells and K-cells in the gut.[1][2][7] Agonist activation in these cells stimulates the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][11] These incretins then travel through the bloodstream to the pancreas, where they bind to their own receptors (GLP-1R and GIPR) on β-cells, which also couple to Gαs and amplify insulin secretion.[7] Therefore, the overall in vivo glucose-lowering effect of a GPR119 agonist is a combination of its direct action on β-cells and its indirect, incretin-mediated action.[6][7] Some studies suggest the indirect incretin-mediated pathway is the dominant contributor to the glucoregulatory effects observed in vivo.[5][12][13]
Conclusion
The mechanism of action for GPR119 agonists in pancreatic β-cells is centered on the Gαs-cAMP signaling pathway. Agonist binding elevates intracellular cAMP, which in turn activates PKA and EPAC2A to potentiate glucose-stimulated insulin secretion. This glucose-dependent action is a key feature, promising effective glycemic control with a reduced risk of hypoglycemia. The combination of this direct β-cell effect with the indirect stimulation of incretin release from the gut positions GPR119 as a multifaceted and compelling target for the development of novel therapeutics for type 2 diabetes.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. The significance of GPR119 agonists as a future treatment for type 2 diabetes. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac2A Makes a New Impact in β-Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glucagon.com [glucagon.com]
The Discovery and Synthesis of Second-Generation GPR119 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3][4][5][6] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from the pancreas and the indirect promotion of insulin release through the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[3][7][8][9] This glucose-dependent activity profile presents a significant advantage, potentially minimizing the risk of hypoglycemia associated with other antidiabetic agents.[3]
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a second-generation GPR119 agonist, focusing on the core principles and methodologies that drive research in this field.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that is primarily coupled through the Gαs subunit of the heterotrimeric G protein.[4][10] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels is the central event that triggers the downstream effects of GPR119 agonism, including the enhancement of glucose-stimulated insulin secretion and the release of incretin hormones.[3][4][11][12]
GPR119 Agonist Signaling Pathway
Discovery of a Second-Generation GPR119 Agonist: JNJ-38431055 (APD597)
The search for GPR119 agonists has led to the identification of several small molecules, with early candidates providing crucial proof-of-concept.[1] However, the development of second-generation agonists aimed to improve upon the pharmacokinetic and pharmacodynamic profiles of their predecessors. JNJ-38431055 (also known as APD597) was identified as a second-generation clinical candidate with a favorable balance of agonist potency, intrinsic activity, good solubility, and a reduced potential for drug-drug interactions.[13]
Quantitative Biological Data for JNJ-38431055
The biological activity of JNJ-38431055 has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Assay Type | Species | EC50 (nM) | Intrinsic Activity (%) | Reference |
| cAMP Accumulation | Human | 23 | 85 | [13] |
| cAMP Accumulation | Rat | 25 | 90 | [13] |
In Vitro Potency and Efficacy of JNJ-38431055
| Study Type | Animal Model | Dose (mg/kg) | Glucose Excursion Reduction (%) | Reference |
| Oral Glucose Tolerance Test | C57BL/6 Mice | 10 | 45 | [13] |
| Oral Glucose Tolerance Test | Sprague-Dawley Rats | 3 | 30 | [13] |
In Vivo Efficacy of JNJ-38431055 in Rodent Models
Synthesis Pathway of a GPR119 Agonist
The synthesis of GPR119 agonists often involves multi-step sequences to construct the core scaffolds and introduce the necessary functional groups for potent and selective receptor activation. Below is a representative synthetic pathway for a GPR119 agonist, GSK1292263, which shares structural similarities with other agonists in its class.
The synthesis of GSK1292263 can be achieved through a convergent approach. One key fragment, {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol, is prepared and subsequently coupled with a second fragment, a substituted pyridine (B92270) derivative. The final steps involve the formation of an ether linkage to yield the target molecule.[14][15]
Representative Synthesis of a GPR119 Agonist (GSK1292263)
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate evaluation of GPR119 agonists. The following sections provide methodologies for key experiments.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency (EC50) and efficacy of a GPR119 agonist.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Compound Preparation: The test compound (e.g., JNJ-38431055) is serially diluted in assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Assay Procedure: The cell culture medium is removed, and the cells are incubated with the compound dilutions at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data are normalized to a positive control (e.g., a known potent agonist) and a vehicle control. A dose-response curve is generated to calculate the EC50 value.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a crucial in vivo experiment to assess the glucose-lowering effects of a GPR119 agonist.
Methodology:
-
Animal Acclimatization and Fasting: Male C57BL/6 mice are acclimatized for at least one week and then fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., JNJ-38431055) or vehicle is administered orally (p.o.) at a specific time point before the glucose challenge (e.g., 30-60 minutes).
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein (t=0).
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for both the vehicle and compound-treated groups. The percentage reduction in glucose excursion is then determined.
Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
Conclusion
The discovery and development of second-generation GPR119 agonists represent a significant advancement in the pursuit of novel therapeutics for type 2 diabetes. Through a combination of rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, compounds with improved pharmacological profiles have been identified. The methodologies and data presented in this guide highlight the key aspects of this process, providing a foundation for further research and development in this promising area. While clinical success has remained elusive, the continued exploration of GPR119 agonism, potentially in combination with other antidiabetic agents, may yet yield a valuable new treatment paradigm for metabolic diseases.[2][16]
References
- 1. books.rsc.org [books.rsc.org]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 4. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a potent G-protein-coupled receptor 119 agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proquest.com [proquest.com]
- 13. Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. pubs.acs.org [pubs.acs.org]
GPR119: A Comparative Analysis of Endogenous Ligands and Synthetic Agonists for Therapeutic Development
Affiliation: Google Research
Abstract
G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes and related metabolic disorders due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine cells.[1][2][3] Activation of GPR119 triggers a dual beneficial effect on glucose homeostasis: the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[4][5][6][7] This technical guide provides an in-depth comparison of the endogenous lipid-derived ligands that naturally activate GPR119 and the diverse array of synthetic agonists developed to harness its therapeutic potential. We will explore their comparative potencies, delve into the intricacies of their signaling pathways, and provide detailed experimental protocols for their evaluation.
Introduction to GPR119
GPR119, also known as Glucose-Dependent Insulinotropic Receptor, is a class A (rhodopsin-type) G protein-coupled receptor (GPCR).[1] Its expression is predominantly localized to pancreatic β-cells, which are responsible for insulin production, and enteroendocrine L-cells and K-cells in the gastrointestinal tract, which secrete the incretin hormones GLP-1 and glucose-dependent insulinotropic peptide (GIP), respectively.[1][7] The activation of GPR119 is primarily coupled to the stimulatory G-protein alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][4][7] This signaling cascade is central to its role in enhancing insulin and incretin secretion in a glucose-dependent manner, making it an attractive target for anti-diabetic drugs with a reduced risk of hypoglycemia.[7]
Endogenous Ligands: The Body's Natural Activators
The de-orphanization of GPR119 revealed several classes of endogenous lipid derivatives that act as its natural ligands. These bioactive lipids include fatty acid amides and phospholipids.[1]
-
Oleoylethanolamide (OEA): OEA is one of the most studied and potent endogenous ligands for GPR119.[1][8] It is a fatty acid ethanolamide synthesized in the small intestine, with its levels known to increase after feeding.[9] Beyond GPR119, OEA also activates other receptors, such as peroxisome proliferator-activated receptor α (PPAR-α), through which it exerts effects on satiety, reducing food intake and body weight.[1][6]
-
Lysophosphatidylcholines (LPCs): Specifically, oleoyl-lysophosphatidylcholine (OLPC) was one of the first identified endogenous ligands for GPR119.[10]
-
2-Oleoylglycerol (2-OG): This is a 2-monoacylglycerol (2-MAG) resulting from triglyceride hydrolysis and is also recognized as an important endogenous agonist.[6][9][11]
-
Other N-Acylethanolamines: In addition to OEA, other related compounds like palmitoylethanolamide (B50096) (PEA), linoleoylethanolamide (LEA), and stearoylethanolamide (SEA) can also activate GPR119.[5][12]
While these lipids activate GPR119, they often suffer from low potency, poor stability, and promiscuity, acting on multiple receptors, which has hindered their direct clinical application and spurred the development of synthetic alternatives.[11][13]
Table 1: In Vitro Potency of Endogenous GPR119 Ligands
| Endogenous Ligand | Chemical Class | Potency (EC50) | Cell System | Reference |
| Oleoylethanolamide (OEA) | N-Acylethanolamine | ~85 nM - 15 µM (Varies by pathway) | Varies | [14] |
| 2-Oleoylglycerol (2-OG) | 2-Monoacylglycerol | 2.5 µM | COS-7 cells (hGPR119) | [15] |
| Palmitoylethanolamide (PEA) | N-Acylethanolamine | Less potent than OEA | Not specified | [5] |
| Linoleoylethanolamide (LEA) | N-Acylethanolamine | Not specified | Not specified | [9][12] |
| Stearoylethanolamide (SEA) | N-Acylethanolamine | Less potent than OEA | Not specified | [5] |
Synthetic Agonists: Designing for Therapeutic Efficacy
To overcome the limitations of endogenous ligands, extensive drug discovery efforts have yielded a wide range of potent and selective synthetic GPR119 agonists.[11] These small molecules have been designed for improved oral bioavailability, stability, and potency.
-
Key Scaffolds: Many reported agonists feature characteristic structures, often containing pyrimidine, pyridine, or piperidine (B6355638) moieties.[4][16]
-
Examples of Synthetic Agonists: Prominent examples that have been extensively studied or entered clinical trials include AR231453, PSN632408, MBX-2982, GSK1292263, APD597, and APD668.[4][12]
However, a critical finding is that some synthetic agonists exhibit signaling pathways that diverge from those of endogenous ligands like OEA.[10][17][18] This can lead to different physiological outcomes and potential off-target effects, highlighting the complexity of GPR119 pharmacology.[10][17] Furthermore, the field has expanded to include not just direct agonists but also positive allosteric modulators (PAMs), which bind to a different site on the receptor to enhance the effect of the endogenous ligand.[14][19]
Table 2: In Vitro Potency of Selected Synthetic GPR119 Agonists
| Synthetic Agonist | Chemical Class | Potency (EC50) for human GPR119 | Reference |
| AR231453 | Pyrimidine | 4.7 nM | [4][20] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 nM | [4] |
| APD668 | Pyrimidine | 2.7 nM | [4] |
| GSK1292263 | Pyridine | ~126 nM (pEC50 = 6.9) | [4][15] |
| PSN632408 | Pyrimidine | 7900 nM | [4] |
| AS1269574 | Not specified | 2.5 µM | [15] |
| Compound 21b | 1,4-disubstituted cyclohexene | 3.8 nM | [11] |
GPR119 Signaling Pathways
The Canonical Gαs-cAMP Pathway
The primary and most well-characterized signaling pathway for GPR119 involves its coupling to Gαs.[1][2] Upon agonist binding, GPR119 undergoes a conformational change that activates Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cAMP from ATP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. In pancreatic β-cells, this leads to the potentiation of GSIS, while in enteroendocrine L-cells, it triggers the secretion of GLP-1.[1][5][7]
Caption: Canonical Gαs-cAMP signaling pathway activated by GPR119 agonists.
Biased Agonism and Alternative Pathways
Recent research suggests that GPR119 signaling is more complex than initially thought. The receptor may also couple to other G-protein subtypes, such as Gαi and Gαq, and engage β-arrestin pathways.[5][14] Endogenous ligands and different synthetic agonists can preferentially activate one pathway over another, a phenomenon known as "biased signaling" or "functional selectivity".[14] For instance, the endogenous ligand OEA has been shown to exhibit biased signaling, with its potency varying over 175-fold across different downstream pathways (Gαs, Gαi, Gαq, β-arrestin).[14] This complexity may explain why some synthetic agonists, while potent in cAMP assays, fail to translate to in vivo efficacy or produce divergent effects compared to endogenous ligands.[14][17][18]
Caption: Biased agonism at GPR119, with different ligands stabilizing distinct pathways.
Key Experimental Protocols
Evaluating the activity of endogenous and synthetic GPR119 ligands requires a suite of specialized in vitro and in vivo assays.
In Vitro cAMP Accumulation Assay
This is the primary functional assay to determine the potency (EC50) of GPR119 agonists. It measures the ability of a compound to stimulate cAMP production in cells engineered to express the receptor.[4]
-
Objective: To quantify agonist-induced cAMP production.
-
Materials:
-
Procedure:
-
Cell Seeding: Plate the GPR119-expressing HEK293 cells in assay plates and culture until they reach appropriate confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer containing a PDE inhibitor.
-
Stimulation: Remove the culture medium from the cells and add the compound solutions. Include vehicle controls (negative) and a known full agonist control (positive).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[1][4]
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.[4]
-
Measurement: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader at 620 nm and 665 nm).[4]
-
-
Data Analysis:
Caption: Workflow for a typical in vitro HTRF-based cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.[4][20]
-
Objective: To measure the glucose-dependent effect of agonists on insulin release.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture to ~80% confluency.[4]
-
Pre-incubation: Wash cells with glucose-free KRBH, then pre-incubate in KRBH with low glucose for 1-2 hours at 37°C to establish a basal state.[4]
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH containing either low or high glucose, along with serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 1 hour) at 37°C.[20]
-
Supernatant Collection: Collect the supernatants from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.[20]
-
-
Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent potentiation of insulin release.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[21][22] A competitive binding assay is used to determine the inhibition constant (Ki) of unlabeled test compounds.
-
Objective: To determine the binding affinity (Ki) of test compounds for GPR119.
-
Materials:
-
Membrane preparation from cells overexpressing GPR119.
-
A suitable radioligand that binds to GPR119 (e.g., a tritiated or iodinated synthetic agonist).
-
Unlabeled test compounds.
-
Assay buffer.
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Nonspecific Binding: Determine nonspecific binding in parallel incubations containing a high concentration of an unlabeled ligand to saturate the specific binding sites.
-
-
Data Analysis:
-
Subtract nonspecific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to determine the IC50 (the concentration of test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to evaluate the effect of a GPR119 agonist on glucose disposal in an animal model.
-
Objective: To assess the in vivo efficacy of an agonist in improving glucose tolerance.
-
Animal Model: Normal or diabetic rodent models (e.g., C57BL/6J mice or diabetic db/db mice).[23]
-
Procedure:
-
Fasting: Fast the animals overnight.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.).
-
Baseline Blood Sample: Take a baseline blood sample (t=0).
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a bolus of glucose orally.
-
Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, 120 minutes).
-
Measurement: Measure blood glucose levels for all samples. Plasma insulin and GLP-1 levels can also be measured.
-
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
The study of GPR119 has revealed a fascinating interplay between endogenous lipid signaling and the potential of synthetic pharmacology. Endogenous ligands like OEA and 2-OG are key physiological regulators but possess pharmacological liabilities.[11][13] Synthetic agonists offer the promise of potent, stable, and orally available therapeutics, yet their development is complicated by the potential for divergent signaling and off-target effects.[17][18] The discovery of biased agonism and allosteric modulation at GPR119 has added layers of complexity, suggesting that simply maximizing potency in a cAMP assay may not be the optimal strategy for clinical success.[14] A thorough understanding of how different ligands engage the receptor to produce specific signaling signatures, evaluated through a comprehensive suite of in vitro and in vivo assays, is critical. This detailed approach will be paramount in developing the next generation of GPR119-targeted therapies that can safely and effectively manage type 2 diabetes and other metabolic diseases.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 8. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scbt.com [scbt.com]
- 13. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 14. Biased signaling of lipids and allosteric actions of synthetic molecules for GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. erk12.com [erk12.com]
- 17. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - ProQuest [proquest.com]
- 19. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
- 20. benchchem.com [benchchem.com]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR119 in Glucose Homeostasis and Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial dual role in glucose homeostasis.[1][2][3] Activation of GPR119 in pancreatic β-cells directly stimulates glucose-dependent insulin (B600854) secretion.[4][5] In parallel, its activation in intestinal L-cells potentiates the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance insulin secretion and contribute to a broader spectrum of metabolic benefits.[2][6] This guide provides an in-depth technical overview of the core biology of GPR119, its signaling pathways, the quantitative effects of its activation, and detailed experimental protocols for its study. It also addresses the therapeutic potential and the challenges encountered in the clinical development of GPR119 agonists.
Introduction: GPR119 as a Metabolic Regulator
GPR119 is a class A G protein-coupled receptor (GPCR) that is primarily coupled to the Gαs subunit.[3][7] Upon activation by endogenous ligands, such as oleoylethanolamide (OEA) and other lipid metabolites, or synthetic agonists, GPR119 initiates a signaling cascade that leads to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][7] This elevation in cAMP is the central mechanism through which GPR119 exerts its effects on insulin and incretin secretion.[2][5]
The tissue distribution of GPR119 is a key determinant of its physiological function. Its high expression in pancreatic β-cells and intestinal L-cells positions it as a critical regulator of the enteroinsular axis.[1][8] This dual mechanism of action, directly stimulating insulin release and indirectly augmenting it through incretin secretion, has made GPR119 an attractive target for the development of novel anti-diabetic therapies.[5][9]
GPR119 Signaling Pathways
The activation of GPR119 initiates a well-defined signaling cascade within both pancreatic β-cells and intestinal L-cells. The primary pathway involves the Gαs-cAMP-PKA axis, leading to the potentiation of hormone secretion.
Canonical Gαs-cAMP Signaling Pathway
The binding of an agonist to GPR119 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαs. The activated Gαs subunit stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets involved in the exocytosis of insulin-containing granules in β-cells and GLP-1/GIP-containing granules in L-cells.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 8. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GPR119 Expression and Function: Pancreatic Islets vs. Enteroendocrine L-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its strategic expression in key metabolic tissues: the pancreatic islets and the enteroendocrine L-cells of the gastrointestinal tract. Activation of GPR119 elicits a dual-pronged beneficial effect on glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulating the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This technical guide provides an in-depth comparison of GPR119 expression, signaling, and function in these two critical cell types. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the molecular mechanisms and experimental methodologies central to the investigation of GPR119. This document summarizes quantitative data on GPR119 expression and agonist activity, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows.
Introduction
GPR119 is a class A G protein-coupled receptor that is predominantly coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is the primary mechanism through which GPR119 exerts its physiological effects. The receptor is activated by a variety of endogenous lipid ligands, including oleoylethanolamide (OEA) and other fatty acid amides and lysophospholipids.[1]
The distinct yet complementary roles of GPR119 in pancreatic islets and enteroendocrine L-cells make it a particularly attractive drug target. In the pancreas, GPR119 acts as a glucose-dependent insulinotropic receptor, amplifying insulin secretion only in the presence of elevated glucose levels, which mitigates the risk of hypoglycemia.[2] In the intestine, GPR119 activation leads to the secretion of GLP-1, an incretin hormone with multiple beneficial effects, including enhancing insulin secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[3] A key difference is that GPR119-mediated GLP-1 secretion appears to be glucose-independent.[2]
This guide will delve into the nuances of GPR119 expression and function in these two cell populations, providing a comparative analysis to inform future research and therapeutic development.
Comparative Expression of GPR119
While GPR119 is known to be expressed in both pancreatic islets and enteroendocrine L-cells, a direct quantitative comparison of protein expression at a cellular level is not extensively documented in the literature. The available data is primarily based on mRNA expression analysis.
Data Presentation: GPR119 mRNA Expression
The following table summarizes the relative mRNA expression of GPR119 in human pancreas and various sections of the gastrointestinal tract. It is important to note that these values represent expression in whole tissue and not isolated cell populations.
| Tissue | Relative GPR119 mRNA Expression (Normalized to Pancreas) | Reference |
| Pancreas | 1.00 | [4] |
| Duodenum | 0.45 | [4] |
| Stomach | 0.35 | [4] |
| Jejunum | 0.25 | [4] |
| Ileum | 0.20 | [4] |
| Colon | 0.15 | [4] |
Data derived from quantitative real-time PCR analysis of fresh human tissue samples.[4]
Studies have shown that GPR119 mRNA levels in isolated human pancreatic islets are more than 10 times higher than in the adjacent pancreatic tissue, indicating a high degree of enrichment in the endocrine compartment of the pancreas.[5] While some studies suggest GPR119 is predominantly localized to pancreatic polypeptide (PP)-cells in rodents, others provide evidence for its expression in β-cells and α-cells.[5][6]
Signaling Pathways
The canonical signaling pathway for GPR119 in both pancreatic β-cells and enteroendocrine L-cells involves the Gαs-adenylyl cyclase-cAMP-PKA axis.
GPR119 Signaling in Pancreatic β-Cells
GPR119 signaling cascade in pancreatic β-cells.
GPR119 Signaling in Enteroendocrine L-Cells
GPR119 signaling cascade in enteroendocrine L-cells.
Functional Outcomes of GPR119 Activation
The activation of GPR119 leads to distinct, yet complementary, physiological responses in pancreatic islets and enteroendocrine L-cells.
In Pancreatic Islets: Glucose-Dependent Insulin Secretion
GPR119 agonists potentiate insulin secretion from pancreatic β-cells in a strictly glucose-dependent manner.[2] This means that they amplify the insulin secretory response to high glucose concentrations but have little to no effect at basal or low glucose levels. This glucose-dependency is a key safety feature, as it minimizes the risk of drug-induced hypoglycemia.
In Enteroendocrine L-Cells: Glucose-Independent GLP-1 Secretion
In contrast to its action in β-cells, GPR119 activation in enteroendocrine L-cells stimulates GLP-1 secretion in a glucose-independent fashion.[2] This suggests that GPR119 agonists can increase circulating levels of GLP-1 even in the absence of a meal-related glucose stimulus.
Data Presentation: GPR119 Agonist Activity
The following table summarizes the in vitro potency and efficacy of selected GPR119 agonists on insulin and GLP-1 secretion.
| Agonist | Cell Type/System | Endpoint | EC50 (nM) | Fold Increase over Basal | Reference |
| AR231453 | MIN6 cells (β-cell line) | Insulin Secretion | 0.5 | Not Reported | [2] |
| GLUTag cells (L-cell line) | GLP-1 Secretion | 56 | Not Reported | [2] | |
| Arena B3 | Primary mouse colon culture | GLP-1 Secretion | ~300 | Not Reported | [2] |
| OEA | mGLUTag cells (L-cell line) | GLP-1 Secretion | ~10,000 | ~2.1 | [3] |
| mGLUTag cells (L-cell line) | cAMP Production | ~10,000 | ~1.1 | [3] | |
| PSN632408 | mGLUTag cells (L-cell line) | GLP-1 Secretion | Not Reported | ~2.1 | [3] |
| hNCI-H716 cells (L-cell line) | GLP-1 Secretion | Not Reported | ~2.9 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GPR119 expression and function.
General Experimental Workflow
General experimental workflow for GPR119 characterization.
Protocol: Immunohistochemistry for GPR119 in Pancreatic and Intestinal Tissue
This protocol provides a general framework for the immunohistochemical detection of GPR119. Note: Antibody selection and optimization of staining conditions are critical for successful results.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) pancreatic and intestinal tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against GPR119 (see antibody selection notes below)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., using a pressure cooker or water bath at 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse in PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in peroxidase blocking solution for 10 minutes.
-
Rinse in PBS.
-
-
Blocking:
-
Incubate slides in blocking buffer for 30 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary GPR119 antibody in blocking buffer to the optimized concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
-
Detection:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse in deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Antibody Selection: Several commercial antibodies for GPR119 are available. It is crucial to validate the chosen antibody for specificity using appropriate controls, such as tissue from GPR119 knockout animals or by pre-adsorption of the antibody with the immunizing peptide.
Protocol: cAMP Accumulation Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring cAMP levels in response to GPR119 activation.
Materials:
-
HEK293 cells stably expressing GPR119
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
GPR119 agonist
-
Forskolin (B1673556) (positive control)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-GPR119 cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist and forskolin in assay buffer.
-
Cell Stimulation:
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol: Static Insulin Secretion from Isolated Pancreatic Islets
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (2.8 mM glucose)
-
High glucose KRB buffer (16.7 mM glucose)
-
GPR119 agonist
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Recovery: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation:
-
Hand-pick islets of similar size (e.g., 10 islets per replicate) into a 24-well plate.
-
Wash the islets with low glucose KRB buffer.
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C.
-
-
Basal Insulin Secretion:
-
Replace the buffer with fresh low glucose KRB buffer (with or without the GPR119 agonist).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement (basal secretion).
-
-
Stimulated Insulin Secretion:
-
Replace the buffer with high glucose KRB buffer (with or without the GPR119 agonist).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement (stimulated secretion).
-
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
Protocol: GLP-1 Secretion from Primary Murine L-Cell Cultures
Materials:
-
Mouse colon
-
DMEM
-
Collagenase
-
Matrigel
-
GLP-1 secretion assay buffer (e.g., HBSS with 0.1% BSA)
-
GPR119 agonist
-
DPP-IV inhibitor
-
GLP-1 ELISA kit
Procedure:
-
Primary Cell Isolation and Culture:
-
Isolate crypts from the mouse colon by enzymatic digestion (e.g., with collagenase and EDTA).
-
Embed the isolated crypts in Matrigel and culture in an appropriate growth medium to form organoids.
-
For secretion assays, dissociate the organoids into single cells and seed them onto collagen-coated plates to form a monolayer.
-
-
GLP-1 Secretion Assay:
-
Wash the L-cell enriched monolayer with assay buffer.
-
Pre-incubate in assay buffer for 1 hour at 37°C.
-
Replace the buffer with assay buffer containing the GPR119 agonist and a DPP-IV inhibitor (to prevent GLP-1 degradation).
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant for GLP-1 measurement.
-
-
GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.
Conclusion
GPR119 represents a compelling target for the treatment of type 2 diabetes and obesity, owing to its dual action in promoting insulin and GLP-1 secretion. Understanding the similarities and differences in GPR119 expression, signaling, and function between pancreatic islets and enteroendocrine L-cells is paramount for the successful development of GPR119-based therapeutics. While significant progress has been made, further research is needed to obtain a more quantitative understanding of GPR119 protein expression in these cell types and to fully elucidate the nuances of its regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge of GPR119 biology and to accelerate the discovery of novel therapies for metabolic diseases.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic analysis of single pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide on the Pharmacology of C23H24FN5O4S2
A comprehensive analysis of the pharmacological properties, experimental data, and potential signaling pathways associated with the molecular formula C23H24FN5O4S2 remains elusive due to the current lack of a specifically identified and characterized compound corresponding to this exact formula in publicly accessible chemical and pharmacological databases.
Initial comprehensive searches of prominent chemical databases, including PubChem and ChemSpider, did not yield a definitive compound structure for the molecular formula C23H24FN5O4S2. While numerous compounds with similar elemental compositions exist, no specific entry matched the requested formula precisely. This absence of a defined chemical entity precludes a detailed investigation into its pharmacological profile.
Without a known chemical structure, it is not possible to:
-
Determine the Pharmacological Target(s): The specific proteins, enzymes, receptors, or other biological molecules with which a compound interacts cannot be predicted or ascertained.
-
Elucidate the Mechanism of Action: Understanding how a compound exerts its effects at a molecular and cellular level is entirely dependent on identifying its structure and biological targets.
-
Analyze Pharmacokinetic and Pharmacodynamic Properties: Data regarding absorption, distribution, metabolism, excretion (ADME), and the dose-response relationship of the compound are unavailable.
-
Review Preclinical and Clinical Data: There are no published studies, clinical trials, or experimental data associated with a compound of this specific molecular formula.
-
Construct Signaling Pathways and Experimental Workflows: The creation of accurate diagrams requires knowledge of the compound's mechanism of action and the experimental procedures used to study it.
The creation of a technical guide or whitepaper as requested is contingent upon the identification of a specific chemical compound. Should a compound with the molecular formula C23H24FN5O4S2 be identified and characterized in the future, a thorough analysis of its pharmacology could be initiated. This would involve a comprehensive literature review of all available preclinical and clinical data, including detailed experimental protocols and quantitative results. Subsequently, this information would be synthesized to provide a detailed overview for researchers, scientists, and drug development professionals, complete with structured data tables and visual diagrams of relevant biological pathways and experimental procedures.
At present, any attempt to provide a pharmacological profile for C23H24FN5O4S2 would be purely speculative and would not meet the standards of a technical, data-driven guide. Further research is required to first identify and characterize the specific molecule to which this formula pertains.
GPR119 Agonists and Cyclic AMP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of GPR119 agonists in the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling. G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target, particularly for type 2 diabetes and related metabolic disorders. Its activation initiates a cascade of events pivotal to glucose homeostasis, primarily through the modulation of cAMP levels. This document details the underlying signaling pathways, presents quantitative data on the potency of representative GPR119 agonists, and provides comprehensive experimental protocols for the assessment of cAMP production.
Introduction to GPR119 Signaling
GPR119 is a Gs alpha subunit-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] The activation of GPR119 by an agonist triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP into cAMP.[1][2] The resultant increase in intracellular cAMP levels has a dual effect on glucose metabolism:
-
Direct stimulation of glucose-dependent insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1]
-
Indirect stimulation of insulin release through the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][2]
This glucose-dependent mechanism of action makes GPR119 agonists an attractive therapeutic strategy, as it minimizes the risk of hypoglycemia.[1]
Quantitative Analysis of GPR119 Agonist-Mediated cAMP Production
The potency of GPR119 agonists is typically quantified by their half-maximal effective concentration (EC50) for cAMP accumulation in cell-based assays. The following tables summarize the in vitro potencies of several well-characterized synthetic GPR119 agonists, primarily from cAMP accumulation assays in HEK293 cells stably expressing the human GPR119 receptor.
Table 1: In Vitro Potency of Pyrimidine-Based GPR119 Agonists
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference(s) |
| AR231453 | Pyrimidine | 4.7 - 9 | [2] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [2] |
| APD668 | Pyrimidine | 2.7 | [2] |
| MBX-2982 | Pyrimidine | 5 | [3] |
| PSN632408 | Pyrimidine | 7900 | [2] |
Table 2: In Vitro Potency of Other GPR119 Agonists
| Compound Name/ID | Chemical Class | pEC50 / EC50 (nM) for human GPR119 | Reference(s) |
| GSK1292263 | Pyridine | pEC50 = 6.9 (~126 nM) | [2] |
| Compound 28 | Benzyloxy analogue | 8.7 nM | [4] |
| AS1269574 | Not specified | 2500 nM | [5] |
GPR119 Signaling Pathway and Experimental Workflows
GPR119 Signaling Cascade
The binding of an agonist to GPR119 initiates a well-defined signaling pathway culminating in the secretion of insulin and GLP-1.
Experimental Workflow for cAMP Accumulation Assay
The following diagram illustrates a typical workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP accumulation assay.
Detailed Experimental Protocols
In Vitro cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation in a high-throughput format.[2]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., AR231453).
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.[2]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[2]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[2]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[2]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[2]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and use a sigmoidal dose-response curve fit to determine the EC50 value.[1]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the ability of a GPR119 agonist to potentiate insulin secretion in response to glucose in an insulin-secreting cell line.[1][2]
Materials:
-
MIN6 or other insulin-secreting cell line.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).[2]
-
Test compounds.
-
Insulin ELISA kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[2]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[2]
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[2]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[2]
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.[1]
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.[1]
Conclusion
GPR119 agonists represent a promising class of therapeutic agents for the treatment of type 2 diabetes. Their mechanism of action, which is centered on the production of cAMP, leads to beneficial effects on glucose homeostasis. The protocols and data presented in this guide provide a framework for the continued research and development of novel GPR119 agonists. The use of standardized and robust assays, such as the HTRF cAMP accumulation assay, is crucial for the accurate characterization of these compounds and their progression through the drug discovery pipeline.
References
GPR119 Agonists: A Technical Guide to Stimulating Incretin Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which G protein-coupled receptor 119 (GPR119) agonists stimulate the secretion of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its unique dual action on both pancreatic β-cells and intestinal enteroendocrine L- and K-cells.[1][2][3] This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data to facilitate further research and drug development in this area.
The GPR119 Signaling Pathway and Incretin Secretion
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1][3][4] Upon binding of an agonist, GPR119 activates a canonical signaling cascade that leads to the secretion of incretin hormones.
Mechanism of Action:
-
Agonist Binding: A GPR119 agonist binds to the receptor on the surface of enteroendocrine L-cells (for GLP-1) and K-cells (for GIP).[1]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[1]
-
PKA Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5]
-
Exocytosis of Incretin Granules: PKA activation initiates a downstream cascade of events, including the phosphorylation of various proteins involved in the exocytosis of GLP-1 and GIP-containing granules from the cell.[5]
This signaling pathway underscores the potential of GPR119 agonists to enhance the release of these critical hormones involved in glucose homeostasis.
Quantitative Data on GPR119 Agonist-Stimulated Incretin Secretion
The following tables summarize the in vitro and in vivo efficacy of various GPR119 agonists in stimulating GLP-1 and GIP secretion.
Table 1: In Vitro Efficacy of GPR119 Agonists on GLP-1 Secretion
| Compound | Cell Line | EC50 (nM) | Fold Increase in GLP-1 (vs. control) | Reference |
| AR231453 | GLUTag | 56 | Not specified | [6] |
| Oleoylethanolamide (OEA) | mGLUTag | ~10,000 | 2.1 ± 0.2 | [5] |
| PSN632408 | mGLUTag | ~10,000 | 2.1 ± 0.2 | [5] |
| PSN632408 | hNCI-H716 | ~10,000 | 2.9 ± 0.5 | [5] |
| MBX-2982 | Mouse primary colon cultures | Not specified | Dose-dependent increase | [6] |
Table 2: In Vivo Efficacy of GPR119 Agonists on Incretin Secretion in Rodent Models
| Compound | Animal Model | Dose | Effect on Active GLP-1 | Effect on Total GIP | Reference |
| AR231453 | Mice | Not specified | Increased within 2 mins post-glucose | Substantially enhanced | [7] |
| MBX-2982 | C57BL/6 Mice | 10 mg/kg | Increased plasma GLP-1 without glucose load | Not specified | [6] |
| GSK706A | C57BL/6J Mice (HFD) | 10 mg/kg | Augmented meal-induced increase | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR119 agonist activity. The following sections provide step-by-step protocols for key experiments.
In Vitro GLP-1 Secretion Assay from Enteroendocrine Cell Lines
This protocol is designed to measure the secretion of GLP-1 from cultured enteroendocrine cell lines, such as GLUTag or NCI-H716, in response to GPR119 agonists.
Materials:
-
GLUTag or NCI-H716 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., KRBH buffer) with low and high glucose concentrations
-
GPR119 agonist test compounds
-
Positive control (e.g., Forskolin)
-
Vehicle control (e.g., DMSO)
-
GLP-1 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the enteroendocrine cells into a 96-well plate at an appropriate density and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Wash the cells with a glucose-free assay buffer and then pre-incubate in a low glucose buffer for 1-2 hours at 37°C to establish a baseline.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist, positive control, and vehicle control in the assay buffer.
-
Cell Stimulation: Remove the pre-incubation buffer and add the prepared compound solutions to the respective wells. Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a validated GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the GLP-1 concentration against the agonist concentration to determine the dose-response relationship and calculate the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol assesses the in vivo efficacy of a GPR119 agonist on glucose tolerance and incretin secretion in a rodent model.
Materials:
-
C57BL/6 mice or other suitable rodent model
-
GPR119 agonist test compound
-
Vehicle control
-
Glucose solution (for oral gavage)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Glucometer and test strips
-
ELISA kits for active GLP-1 and total GIP
-
DPP-4 inhibitor (optional, to stabilize active GLP-1)[9]
Procedure:
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t= -30 min) from the tail vein.
-
Compound Administration: Administer the GPR119 agonist or vehicle via oral gavage.
-
Pre-Glucose Blood Sample: Take a blood sample just before the glucose challenge (t=0 min).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Post-Glucose Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plasma Preparation: Immediately process the blood samples to obtain plasma, adding a DPP-4 inhibitor to the collection tubes for active GLP-1 measurement.
-
Hormone and Glucose Measurement: Measure blood glucose levels at each time point. Analyze the plasma samples for active GLP-1 and total GIP concentrations using specific ELISA kits.
-
Data Analysis: Plot the blood glucose and hormone concentrations over time. Calculate the area under the curve (AUC) for glucose, GLP-1, and GIP to assess the overall effect of the GPR119 agonist.
Conclusion
GPR119 agonists represent a compelling therapeutic strategy for type 2 diabetes by enhancing the secretion of the key incretin hormones GLP-1 and GIP. The dual action of these agonists on both incretin release and direct stimulation of insulin (B600854) secretion from pancreatic β-cells offers a multifaceted approach to improving glucose homeostasis.[3] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of GPR119 activation. While clinical translation has faced challenges, a deeper understanding of the underlying mechanisms and continued optimization of agonist properties may yet unlock the full promise of this target.[10][11][12]
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for intestinal endocrine cell-expressed g protein-coupled receptor 119 in glycemic control by enhancing glucagon-like Peptide-1 and glucose-dependent insulinotropic Peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulated insulin secretion in insulin-resistant mice: evidence of increased islet GLP1 receptor levels and GPR119-activated GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: GPR119 Agonist In Vitro cAMP Accumulation Assay
Introduction
The G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] It is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][3] As a Gs-coupled receptor, the activation of GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This signaling cascade potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and promotes the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from L-cells, both of which contribute to improved glucose homeostasis.[1][2][3]
This document provides a detailed protocol for an in vitro cAMP accumulation assay to quantify the activity of GPR119 agonists using a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
Signaling Pathway
Activation of GPR119 by an agonist initiates a Gαs-protein-mediated signaling cascade. The activated Gαs subunit stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The resulting increase in intracellular cAMP concentration is the readout for receptor activation.
Experimental Protocol: TR-FRET cAMP Accumulation Assay
Principle
This protocol employs a competitive immunoassay format based on TR-FRET technology, such as HTRF® or LANCE® Ultra.[4][5] The assay measures cAMP produced by cells following stimulation with a GPR119 agonist. Intracellular cAMP generated by the cells competes with a labeled cAMP tracer (e.g., d2- or Europium-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET acceptor (e.g., Cryptate or ULight™).[4] When the tracer binds to the antibody, FRET occurs. An increase in cellular cAMP leads to a decrease in tracer-antibody binding, resulting in a reduced FRET signal. The signal is inversely proportional to the concentration of cAMP in the sample.[6]
Materials and Reagents
-
Cells: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[1][2]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (if applicable).
-
Assay Plates: 384-well, solid white, low-volume microplates.[1][2]
-
Reagents:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Non-enzymatic cell dissociation solution (e.g., Versene).[7]
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), pH 7.4.[8][9] (Note: IBMX is a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test compounds and a reference GPR119 agonist (e.g., AR231453).[1]
-
Dimethyl sulfoxide (B87167) (DMSO).
-
TR-FRET cAMP Assay Kit (e.g., LANCE™ Ultra cAMP Kit or HTRF® cAMP Assay Kit).[1][4] These kits typically include:
-
cAMP standard
-
Europium- or d2-labeled cAMP tracer
-
ULight™- or Cryptate-labeled anti-cAMP antibody
-
Lysis & Detection Buffer
-
-
Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HEK293-hGPR119 cells in T75 flasks until they reach 80-90% confluency.[2]
-
Aspirate the culture medium and wash the cells once with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to the desired density and seed 5,000 to 10,000 cells per well into a 384-well white plate.[1]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Assay Execution
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in Stimulation Buffer. Also, prepare controls: buffer with DMSO (vehicle control) and a positive control for adenylyl cyclase activation (e.g., Forskolin).[2]
-
Cell Stimulation:
-
cAMP Detection:
-
Prepare the detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP tracer and the anti-cAMP antibody in the provided Lysis & Detection Buffer.[1][5]
-
Add the detection reagent mixture to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[1][4]
-
-
Measurement:
-
Remove the plate sealer.
-
Read the plate on a TR-FRET compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[1]
-
Data Analysis
-
Calculate the Ratio: For each well, calculate the ratio of the fluorescence signals: Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000.
-
Normalization (Optional): The results can be expressed as Delta F (%), which is the percentage change in signal relative to the negative and positive controls.
-
Generate Dose-Response Curves: Plot the calculated ratio (or normalized response) against the logarithm of the agonist concentration.[1][2]
-
Determine EC₅₀: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the EC₅₀ value for each compound.[1][2] The EC₅₀ is the concentration of an agonist that gives a response halfway between the baseline and maximum.
Data Presentation: In Vitro Potency of GPR119 Agonists
The following table summarizes the in vitro potency (EC₅₀) of a selection of GPR119 agonists determined using cAMP accumulation assays in cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC₅₀ (nM) for human GPR119 | Reference(s) |
| AR231453 | Pyrimidine | 4.7 - 9 | [1][2] |
| APD597 | Pyrimidine | 46 | [1] |
| APD668 | Pyrimidine | 2.7 | [1] |
| GSK1292263 | Pyridine | ~126 | [1] |
| PSN632408 | Pyrimidine | 7900 | [1] |
| Compound 15 | Pyrimido[5,4-b][1][2]oxazine | 12 | [10] |
| Compound 21b | 1,4-Disubstituted Cyclohexene | 3.8 | [11] |
| Compound 16g | 1,4-Disubstituted Cyclohexene | 13 | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 6. youtube.com [youtube.com]
- 7. LANCE Ultra cAMP Assays | Revvity [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glucose-Stimulated Insulin Secretion (GSIS) Assay Using a GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and obesity.[1] It is primarily expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1][2][3] Activation of GPR119 in pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS) through a Gαs-coupled signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This mechanism is analogous to the action of incretin (B1656795) hormones like GLP-1.[2] Furthermore, GPR119 activation in the gut stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance insulin secretion from pancreatic β-cells.[1] This dual mechanism of action makes GPR119 agonists attractive therapeutic candidates.
These application notes provide a detailed protocol for performing a Glucose-Stimulated Insulin Secretion (GSIS) assay in a pancreatic β-cell line to evaluate the efficacy of a GPR119 agonist.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that augments glucose-dependent insulin secretion. The diagram below illustrates the key steps in this pathway within a pancreatic β-cell.
Caption: GPR119 signaling pathway in pancreatic β-cells.
Data Presentation
The following table summarizes the quantitative data for the representative GPR119 agonist AR231453 in key cell-based assays, demonstrating its potency and efficacy in stimulating cAMP accumulation and insulin secretion.
| Assay Type | Cell Line | Parameter | Agonist | Value | Reference |
| cAMP Accumulation | HIT-T15 | EC50 | AR231453 | 4.7 nM | [4] |
| Insulin Secretion | HIT-T15 | EC50 | AR231453 | 3.5 nM | [4] |
| GLP-1 Secretion | GLUTag | EC50 | AR231453 | 56 nM | [5] |
| Calcium Influx | GLUTag | EC50 | AR231453 | 0.11 µM | [5] |
Experimental Protocols
Cell Culture and Maintenance
This protocol is designed for insulin-secreting cell lines such as MIN6 or HIT-T15.
Materials:
-
MIN6 or HIT-T15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (25 mM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at an appropriate density.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
The following workflow diagram outlines the key steps of the GSIS assay.
Caption: Experimental workflow for the GSIS assay.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 116 mM NaCl, 1.8 mM CaCl2·2H2O, 0.8 mM MgSO4·7H2O, 5.4 mM KCl, 1 mM NaH2PO4·2H2O, 26 mM NaHCO3, and 0.5% BSA, pH 7.4.
-
GPR119 agonist (e.g., AR231453)
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Insulin ELISA kit
Protocol:
-
Seed pancreatic β-cells (e.g., MIN6) into a 24-well plate at a density of 2.5 x 105 cells/well and culture for 48 hours.
-
On the day of the assay, gently wash the cells twice with PBS.
-
Pre-incubate the cells for 1 hour at 37°C in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Prepare treatment buffers:
-
Low Glucose Control: KRBH with low glucose.
-
High Glucose Control: KRBH with high glucose (e.g., 16.7 mM).
-
GPR119 Agonist Treatment: KRBH with high glucose and the desired concentrations of the GPR119 agonist.
-
Vehicle Control: KRBH with high glucose and the same final concentration of DMSO as the agonist treatment.
-
-
Aspirate the pre-incubation buffer and add the respective treatment buffers to the wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the supernatant from each well and store at -20°C for insulin measurement.
-
To measure total insulin content, lyse the cells in each well with a suitable lysis buffer and collect the lysate.
Insulin Detection by ELISA
Materials:
-
Commercial Insulin ELISA Kit
-
Collected supernatants and cell lysates
-
Microplate reader
Protocol:
-
Bring all reagents and samples to room temperature before use.
-
Follow the manufacturer's instructions provided with the Insulin ELISA kit.[6][7][8][9][10]
-
Typically, the protocol will involve adding standards and samples to the antibody-coated microplate, followed by the addition of an enzyme-conjugated antibody.[6][7]
-
After incubation and washing steps, a substrate solution is added, which develops color in proportion to the amount of insulin present.[6]
-
The reaction is stopped, and the absorbance is measured using a microplate reader at the specified wavelength (usually 450 nm).[6]
-
Calculate the insulin concentration in the samples by comparing their absorbance to the standard curve.[6]
Data Analysis and Interpretation
The amount of secreted insulin is typically normalized to the total insulin content or total protein concentration of the corresponding well. The fold increase in insulin secretion in response to high glucose and the GPR119 agonist is then calculated relative to the basal (low glucose) condition. A significant, dose-dependent increase in insulin secretion in the presence of the GPR119 agonist under high glucose conditions indicates successful target engagement and functional activity.
Troubleshooting
-
High Basal Secretion: This may be due to cell stress. Ensure gentle handling of cells during washing and buffer changes. Check the health and passage number of the cell line.
-
Low Stimulatory Index: The difference between basal and stimulated insulin secretion may be low. Optimize the glucose concentrations and incubation times. Ensure the cell line is responsive to glucose.
-
High Variability: Inconsistent cell seeding density can lead to variability. Ensure a single-cell suspension before seeding. Run replicates for each condition.
By following these detailed protocols, researchers can effectively perform GSIS assays to characterize the activity of GPR119 agonists and advance the development of novel therapeutics for metabolic diseases.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of GPR119 agonists as a future treatment for type 2 diabetes. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. biovendor.com [biovendor.com]
- 8. agilent.com [agilent.com]
- 9. novamedline.com [novamedline.com]
- 10. biotnt.com [biotnt.com]
Application Notes and Protocols for Cell-Based Functional Assays of GPR119 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), and synthetic agonists leads to the stimulation of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][4][5] This dual action on glucose homeostasis and appetite regulation makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes and obesity.[1][4][6]
GPR119 primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[1][2][3][5] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][7] The subsequent rise in intracellular cAMP levels triggers downstream signaling cascades that result in the physiological effects of GPR119 activation.[7] This signaling pathway is the basis for the most common cell-based functional assays designed to identify and characterize GPR119 agonists.
These application notes provide an overview of the principal cell-based assays for monitoring GPR119 activation, including detailed protocols for their implementation.
GPR119 Signaling Pathway
The canonical signaling pathway for GPR119 activation involves the coupling to Gs protein, leading to an increase in intracellular cAMP.
Caption: GPR119 canonical signaling pathway.
Data Presentation: GPR119 Agonists
The following table summarizes the potency of various endogenous and synthetic GPR119 agonists determined by in vitro cAMP assays.
| Agonist | Type | Cell Line | Assay Type | EC50 | Reference |
| Oleoylethanolamide (OEA) | Endogenous | HEK293 | HTRF cAMP | ~1.3 µM | [8] |
| 2-Oleoylglycerol (2-OG) | Endogenous | COS-7 | cAMP Accumulation | ~4.7 µM | [9] |
| AR231453 | Synthetic | HEK293 | HTRF cAMP | ~27 nM | [8] |
| MBX-2982 | Synthetic | HEK293 | HTRF cAMP | ~14 nM | [8] |
| PSN632408 | Synthetic | CHO-K1 | cAMP Accumulation | ~100 nM | [10] |
| APD668 | Synthetic | CHO-K1 | cAMP Accumulation | ~50 nM | [1] |
Experimental Protocols
cAMP Accumulation Assay
This is the most direct and widely used method to assess GPR119 activation. The protocol below is a generalized procedure based on a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Workflow for a typical GPR119 HTRF cAMP assay.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white microplates
-
HTRF cAMP assay kit (e.g., Cisbio Bioassays)
-
GPR119 agonists (test compounds and reference agonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Preparation:
-
Culture HEK293-GPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer, often containing a PDE inhibitor like IBMX to prevent cAMP degradation.
-
Seed the cells into a 384-well plate at a density of approximately 4,000 cells per well in a small volume (e.g., 5 µL).[8]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and a known GPR119 agonist (positive control) in the assay buffer.
-
Add an equal volume (e.g., 5 µL) of the compound dilutions to the wells containing the cells.[8]
-
Include wells with vehicle control (e.g., DMSO) for baseline measurement.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow for receptor stimulation and cAMP production.[8]
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves mixing a d2-labeled cAMP conjugate and a europium cryptate-labeled anti-cAMP antibody.
-
Add the detection reagents (e.g., 5 µL of each) to all wells.[8]
-
Incubate the plate at room temperature for 1 hour to allow the detection reaction to reach equilibrium.[8]
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader capable of HTRF, with excitation at approximately 330 nm and dual emission at 620 nm (cryptate) and 665 nm (d2).[8]
-
Calculate the ratio of the fluorescence signals at 665 nm to 620 nm. This ratio is inversely proportional to the amount of cAMP produced in the cells.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Reporter Gene Assay
This assay measures the transcriptional activation downstream of cAMP signaling. A common approach uses a cAMP response element (CRE) linked to a luciferase reporter gene.
Caption: General workflow for a GPR119 CRE-luciferase reporter assay.
Materials:
-
Host cell line (e.g., HEK293)
-
Expression plasmid for human GPR119
-
Reporter plasmid containing CRE promoter driving luciferase expression (CRE-luc)
-
Transfection reagent
-
96-well white, clear-bottom microplates
-
Luciferase assay system (e.g., Promega Steady-Glo)
-
Luminometer
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect host cells with the GPR119 expression plasmid and the CRE-luc reporter plasmid using a suitable transfection reagent.
-
After 24 hours, harvest the transfected cells.
-
Seed the cells into a 96-well plate at a density of approximately 10,000 cells per well.[11]
-
-
Compound Treatment:
-
Allow the cells to adhere for another 24 hours.
-
Add serial dilutions of test compounds to the wells. Include a vehicle control.
-
Incubate the plate for an additional 24 hours to allow for reporter gene expression.[11]
-
-
Detection and Analysis:
-
Remove the culture medium from the wells.
-
Add the luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for a short period as per the manufacturer's instructions to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
Plot the luminescence intensity against the logarithm of the agonist concentration and analyze the data using a sigmoidal dose-response model to determine the EC50.
-
Calcium Mobilization Assay
While GPR119 is primarily Gs-coupled, some studies suggest potential coupling to Gq, which would lead to intracellular calcium mobilization, or that downstream effects of cAMP can influence calcium levels.[9][12][13] This assay can be used to investigate these non-canonical signaling pathways.
Materials:
-
GPR119-expressing cells
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding:
-
Seed the GPR119-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for attachment.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Prepare a loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.[14]
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the instrument's injector to add the test compound to the wells while continuously measuring the fluorescence intensity.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
The choice of assay for studying GPR119 activation depends on the specific research question. cAMP accumulation assays are the most direct and robust method for identifying and characterizing GPR119 agonists that act through the canonical Gs pathway. Reporter gene assays provide a measure of the downstream transcriptional consequences of receptor activation and are well-suited for high-throughput screening. Calcium mobilization assays can be employed to explore potential non-canonical Gq coupling or other indirect effects on calcium signaling. Together, these assays provide a comprehensive toolkit for the investigation of GPR119 pharmacology and the development of novel therapeutics targeting this receptor.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GPR119 for the potential treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 8. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel GPR119 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from β-cells and the indirect stimulation of insulin release via the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1][3] Both of these actions are mediated through the Gαs signaling pathway, which results in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4][5] This makes GPR119 an attractive target for the discovery of novel oral anti-diabetic drugs with a potentially low risk of hypoglycemia.[6]
High-throughput screening (HTS) is a critical methodology for identifying novel GPR119 modulators from large compound libraries. This document provides detailed application notes and protocols for the most common HTS assays used to identify and characterize GPR119 agonists.
GPR119 Signaling Pathway
Upon agonist binding, GPR119 undergoes a conformational change that facilitates its coupling to the stimulatory G protein, Gαs. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP from ATP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin- and GLP-1-containing vesicles.[1][2]
Data Presentation: In Vitro Potency of GPR119 Agonists
The following table summarizes the in vitro potency (EC50) of a selection of synthetic GPR119 agonists from various chemical classes. The data is primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| AR231453 | Pyrimidine | 4.7 - 9 | [1][3] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [1][7] |
| APD668 | Pyrimidine | 2.7 | [1] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [1][7] |
| PSN632408 | Pyrimidine | 7900 | [1] |
| AS1269574 | - | 2500 | [7] |
| AS1669058 | - | 110 | [3][8] |
| 2-Oleoylglycerol | Endogenous Lipid | 2500 | [7] |
| DS-8500a | - | 51.5 | [9] |
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format. A common method involves using HEK293 cells stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white, solid-bottom assay plates
-
DMSO (vehicle control)
-
Forskolin (positive control)
Protocol:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).[2]
-
Compound Addition: Remove the culture medium from the cells and add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[1]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[1]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[1]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[1]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[1]
Luciferase Reporter Gene Assay
This protocol describes a reporter gene assay to measure the transcriptional activation of a cAMP response element (CRE) coupled to a luciferase reporter gene. GPR119 activation leads to increased cAMP, which in turn activates PKA and subsequently the transcription factor CREB, driving luciferase expression.
Materials:
-
HEK293 cells
-
Expression vector for human GPR119
-
Luciferase reporter vector containing a CRE promoter element (e.g., pGL4.29[CRE/luc2P])
-
Control vector for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds and a reference agonist
-
Dual-luciferase reporter assay system
-
96- or 384-well white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the GPR119 expression vector, the CRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96- or 384-well plates and allow them to attach overnight.
-
Compound Addition: Replace the culture medium with a serum-free medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 6 hours at 37°C to allow for reporter gene expression.[10]
-
Cell Lysis: Discard the medium and wash the cells with PBS. Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.[11]
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white, opaque microplate.
-
Add the firefly luciferase assay reagent to all wells and measure the luminescence (experimental reporter).
-
Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the luminescence (control reporter).[12]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration and determine the EC50 value.
Concluding Remarks
The protocols and application notes provided here offer a comprehensive guide for the high-throughput screening of GPR119 modulators. The cAMP accumulation and reporter gene assays are robust and reliable methods for identifying and characterizing novel GPR119 agonists. By targeting GPR119, there is significant potential to discover novel therapeutic agents for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. assaygenie.com [assaygenie.com]
- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Application Notes: GPR119 Agonist 2 for In Vitro GLP-1 Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2][3] Activation of GPR119 by agonist compounds stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with potent insulinotropic effects.[1][2][4] This application note provides detailed protocols and data for studying GLP-1 secretion in vitro using a GPR119 agonist, referred to here as "GPR119 Agonist 2," representing a typical synthetic agonist used in research.
GPR119 Signaling Pathway
GPR119 is a Gαs-coupled receptor.[2] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn modulates downstream effectors to promote GLP-1 secretion.[4] This signaling cascade can also involve an increase in intracellular calcium levels, contributing to the secretory process.[5]
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Glucose Tolerance Test with GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an oral glucose tolerance test (OGTT) in mice to evaluate the efficacy of GPR119 agonists. This document includes a comprehensive experimental workflow, a summary of the GPR119 signaling pathway, and a standardized format for data presentation.
Introduction to GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism for improving glucose homeostasis.[2][3] Stimulation of GPR119 in β-cells directly enhances glucose-stimulated insulin (B600854) secretion (GSIS).[4] In parallel, activation in L-cells promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn amplify the insulin response to glucose.[1][3] This glucose-dependent action minimizes the risk of hypoglycemia, a significant advantage over some other anti-diabetic agents.[1]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs protein subunit.[2] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][5] Elevated cAMP levels then trigger downstream events that result in insulin and incretin secretion.[5][6]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol is designed for evaluating the in vivo efficacy of a novel GPR119 agonist in a mouse model.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6J)
-
Age: 8-12 weeks
-
Sex: Male or female (note that sex can influence glucose tolerance)[7][8]
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified.
2. Materials and Reagents:
-
GPR119 agonist
-
Vehicle for agonist formulation (e.g., 15% Polyethylene glycol 400 + 85% of 23.5% hydroxypropyl-β-cyclodextrin, or 0.5% carboxymethyl cellulose)[6][7]
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)[9]
-
Animal scale
-
Timer
3. Experimental Procedure:
Step-by-Step Method:
-
Fasting: Fast mice for 6 hours prior to the experiment with free access to water.[5][8] A 6-hour fast is sufficient to achieve stable basal blood glucose levels without inducing excessive metabolic stress.[7]
-
Animal Preparation: Weigh each mouse to accurately calculate the dosage of the GPR119 agonist and glucose.
-
Baseline Blood Glucose (t = -30 min): Obtain a baseline blood sample from the tail vein. Gently massage the tail to encourage blood flow and collect a small drop of blood for glucose measurement using a glucometer.
-
Agonist Administration: Immediately after the baseline blood sample, administer the GPR119 agonist or vehicle control via oral gavage.[5][6] The volume should not exceed 10 mL/kg of body weight.[9] Effective oral doses of GPR119 agonists in mice typically range from 3 to 100 mg/kg.[1][5][6]
-
Waiting Period: Allow a 30-minute pre-treatment period for the absorption of the GPR119 agonist.[6][10]
-
Glucose Challenge (t = 0 min): Administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.[3][11]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure blood glucose levels.[3]
4. Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the vehicle and GPR119 agonist-treated groups. A significant reduction in the AUC for the agonist-treated group indicates improved glucose tolerance.
Data Presentation
Quantitative data from the OGTT should be summarized in a clear and structured table to facilitate comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | n | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) (mg/dLmin) | % Reduction in AUC vs. Vehicle |
| Vehicle | - | 10 | 155 ± 8 | 25000 ± 1500 | - |
| GPR119 Agonist X | 3 | 10 | 152 ± 7 | 21250 ± 1200 | 15% |
| GPR119 Agonist X | 10 | 10 | 149 ± 9 | 17500 ± 1100** | 30% |
| GPR119 Agonist X | 30 | 10 | 151 ± 6 | 14000 ± 950*** | 44% |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.
This standardized protocol and data presentation format will aid in the robust evaluation and comparison of novel GPR119 agonists for their therapeutic potential in managing type 2 diabetes.
References
- 1. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 4. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Measuring the Impact of GPR119 Agonists on Food Intake and Body Weight: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the effects of G-protein coupled receptor 119 (GPR119) agonists on food intake and body weight in a research setting. These guidelines are intended to assist in the design and execution of preclinical studies to evaluate the therapeutic potential of GPR119 agonists for metabolic disorders such as obesity and type 2 diabetes.
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of metabolic diseases.[1][2] Primarily expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, GPR119 activation has a dual mechanism of action that favorably impacts glucose homeostasis and energy balance.[1] Stimulation of GPR119 leads to increased intracellular cyclic AMP (cAMP) levels, which in turn promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1] GLP-1 is known to enhance insulin secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety, thereby reducing food intake and body weight.[1]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately influences insulin secretion and appetite. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
Preparation of GPR119 Agonist for Oral Administration
Objective: To prepare a stable and homogenous formulation of a GPR119 agonist for oral gavage in rodents.
Materials:
-
GPR119 agonist (e.g., Oleoylethanolamide (OEA), AR231453, GSK2041706, ZB-16)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water, 1% Tween 80 in saline, or a solution of 2% ethanol (B145695) and 98% corn oil)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and pipettes
Protocol:
-
Weighing: Accurately weigh the required amount of the GPR119 agonist based on the desired dose and the number of animals to be treated.
-
Vehicle Preparation: Prepare the chosen vehicle. For example, to make 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of distilled water while stirring continuously until a clear solution is formed.
-
Suspension/Solution Preparation:
-
For powdered agonists, it is often necessary to first create a paste. Place the weighed agonist in a mortar and add a small volume of the vehicle. Triturate with the pestle until a smooth paste is formed.
-
Gradually add the remaining vehicle to the paste while continuously stirring or using a homogenizer to ensure a uniform suspension.
-
For agonists soluble in a specific solvent, dissolve the compound in a minimal amount of the appropriate solvent (e.g., DMSO or ethanol) before adding it to the final vehicle. Ensure the final concentration of the solvent is low and well-tolerated by the animals. For example, a final concentration of 1-5% DMSO in saline is often used.
-
-
Homogenization: Stir the final formulation on a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity. If the compound tends to settle, stir continuously during the dosing procedure.
-
Storage: Prepare fresh formulations daily. If storage is necessary, store at 4°C and protect from light. Before use, allow the formulation to reach room temperature and re-homogenize.
Acute Food Intake Study
Objective: To assess the short-term effect of a single dose of a GPR119 agonist on food consumption.
Materials:
-
Rodents (mice or rats), single-housed
-
Prepared GPR119 agonist formulation
-
Vehicle control
-
Oral gavage needles
-
Food hoppers and pre-weighed food
-
Weighing scale accurate to 0.01 g
Protocol:
-
Acclimation: Acclimate individually housed animals to the experimental conditions for at least 3-5 days. This includes handling and sham gavage with the vehicle to reduce stress-induced effects on feeding.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.[3]
-
Baseline Body Weight: Record the body weight of each animal immediately before dosing.
-
Dosing: Administer the GPR119 agonist or vehicle control via oral gavage at the desired dose.
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of food in the food hopper.
-
Food Intake Measurement: Measure the amount of food remaining in the hopper at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing. Account for any spillage by placing a collection tray under the food hopper and weighing the spilled food.
-
Calculation:
-
Food Intake (g) = (Initial Food Weight - Final Food Weight) - Spilled Food Weight
-
Cumulative Food Intake (g) is the sum of food intake over the specified time intervals.
-
Chronic Food Intake and Body Weight Study
Objective: To evaluate the long-term effects of repeated administration of a GPR119 agonist on food intake and body weight.
Materials:
-
Rodents (mice or rats), single-housed
-
Prepared GPR119 agonist formulation
-
Vehicle control
-
Oral gavage needles
-
Food hoppers
-
Weighing scale accurate to 0.01 g
Protocol:
-
Acclimation: Acclimate individually housed animals to the experimental conditions for at least one week.
-
Baseline Measurements: For 3-5 days before the start of the treatment, measure and record daily food intake and body weight to establish a baseline for each animal.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control and GPR119 agonist) based on their baseline body weight and food intake to ensure groups are well-matched.
-
Dosing: Administer the GPR119 agonist or vehicle control via oral gavage once or twice daily for the duration of the study (e.g., 14, 28, or more days).
-
Daily Measurements:
-
Body Weight: Record the body weight of each animal daily, at the same time each day.
-
Food Intake: Measure and record the amount of food consumed by each animal every 24 hours. Replace the food with a fresh, pre-weighed amount daily. Account for spillage.
-
-
Data Analysis:
-
Calculate the daily food intake and the cumulative food intake over the study period.
-
Calculate the change in body weight from baseline for each animal.
-
Data can be expressed as absolute values or as a percentage of the vehicle-treated control group.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of a GPR119 Agonist on Acute Food Intake in Fasted Mice
| Treatment Group | Dose (mg/kg) | 1-hour Food Intake (g) | 2-hour Food Intake (g) | 4-hour Food Intake (g) | 24-hour Food Intake (g) |
| Vehicle | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.9 ± 0.3 | 4.5 ± 0.5 |
| GPR119 Agonist X | 10 | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.3 ± 0.2 | 3.8 ± 0.4 |
| GPR119 Agonist X | 30 | 0.3 ± 0.05 | 0.6 ± 0.1 | 1.0 ± 0.1** | 3.2 ± 0.3 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. |
Table 2: Effect of Chronic Administration of a GPR119 Agonist on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Body Weight Change (%) | Cumulative Food Intake (g/14 days) |
| Vehicle | - | 45.2 ± 1.5 | 48.5 ± 1.8 | +3.3 ± 0.5 | +7.3% | 50.1 ± 2.1 |
| GPR119 Agonist Y | 30 | 45.5 ± 1.6 | 43.8 ± 1.7 | -1.7 ± 0.4 | -3.7% | 42.5 ± 1.9 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. |
Table 3: Summary of In Vivo Efficacy of Selected GPR119 Agonists on Food Intake and Body Weight
| GPR119 Agonist | Animal Model | Dose and Route | Study Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| AR231453 | Mice | 20 mg/kg, oral | Acute | Improved glucose tolerance | Not reported in acute study | [4] |
| GSK2041706 | DIO Mice | 30 mg/kg, b.i.d., oral | 14 days | 17.1% reduction in cumulative food intake | 7.4% weight loss | [5][6] |
| ZB-16 | Rats with HFD | 1 mg/kg, oral | 4 weeks | Reduced food consumption | Reduced body weight gain | [7] |
| Oleoylethanolamide (OEA) | DIO Mice | Not specified | Not specified | Reduces food intake | May reduce fat gain | [2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for evaluating the effects of a GPR119 agonist on food intake and body weight.
By following these detailed protocols and application notes, researchers can effectively and reproducibly measure the effects of GPR119 agonists on food intake and body weight, contributing to the development of novel therapeutics for metabolic diseases.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of novel GPR119 agonist on body weight, food intake and glucose metabolism in obesity rats provoked high-fat and -carbohydrate diet | Tiurenkov | Problems of Endocrinology [probl-endojournals.ru]
Application Notes and Protocols for Assessing Beta-Cell Function with GPR119 Agonist 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the function of pancreatic beta-cells in response to GPR119 agonist 2. This document includes detailed protocols for key in vitro and in vivo experiments, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to GPR119 and Beta-Cell Function
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells.[1][3] Activation of GPR119 in beta-cells leads to the stimulation of glucose-dependent insulin (B600854) secretion.[4][5] This effect is primarily mediated through the Gαs signaling pathway, which results in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6][7] Elevated cAMP levels in beta-cells potentiate insulin exocytosis in the presence of high glucose.[7]
GPR119 agonists also indirectly stimulate insulin secretion by promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[5][7][8][9] GLP-1, in turn, acts on beta-cells to enhance glucose-stimulated insulin secretion (GSIS).[4] Therefore, assessing the effects of a GPR119 agonist requires methodologies that can distinguish between its direct actions on beta-cells and its indirect, incretin-mediated effects.
Data Presentation: In Vitro and In Vivo Activity of GPR119 Agonists
The following tables summarize quantitative data for representative GPR119 agonists in key assays, providing a benchmark for evaluating this compound.
Table 1: In Vitro Activity of GPR119 Agonists
| Assay Type | Cell Line/Tissue | GPR119 Agonist | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 (human GPR119) | AR231453 | EC50 | 4.7 nM | [1] |
| cAMP Accumulation | Not specified | Not specified | EC50 | 0.68 nM | [1] |
| Insulin Release | HIT-T15 cells | AR231453 | EC50 | 3.5 nM | [1][4] |
| Insulin Release | Isolated mouse islets | AR231453 | - | Stimulates release at 8-17 mM glucose | [1] |
| Insulin Secretion | MIN-6 cells | AS1269574 | EC50 | 2.5 µM (in HEK293 cells) | [10] |
| Insulin Secretion | MIN-6 cells (high glucose) | AS1269574 | - | Enhanced insulin secretion | [10] |
Table 2: In Vivo Glucoregulatory Effects of GPR119 Agonists
| Animal Model | GPR119 Agonist | Administration | Key Findings | Reference |
| Normal C57BL/6J mice | HD0471953 | Single oral administration | Improved glucose tolerance, increased insulin and GLP-1 | [11] |
| db/db mice | HD0471953 | Chronic administration (10, 20, 50 mpk) | Dose-dependent decrease in blood glucose and fasting insulin | [11] |
| C57BL/6 mice | MBX-2982 | Oral gavage (10 mg/kg) | Increased plasma GLP-1 levels without a glucose load | [5] |
| Streptozotocin-induced diabetic mice | PSN632408 + Sitagliptin | 7 weeks | 59% of mice achieved normoglycemia, increased plasma active GLP-1, improved glucose clearance, augmented β-cell mass | [9] |
| Normal mice | AS1269574 | Single administration | Reduced blood glucose levels after oral glucose loading | [10] |
Experimental Protocols
In Vitro Assessment of Beta-Cell Function
This assay measures the increase in intracellular cAMP levels in response to GPR119 activation, confirming the engagement of the Gαs signaling pathway.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).[1]
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Figure 1: GPR119 signaling cascade upon agonist binding.
This protocol measures the ability of this compound to potentiate glucose-stimulated insulin secretion from an insulin-secreting cell line or isolated islets.
Materials:
-
MIN6 or HIT-T15 cells, or isolated rodent islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2 mM glucose (low glucose)
-
KRBH with 16.7 mM glucose (high glucose)
-
This compound
-
Insulin ELISA kit
Protocol:
-
Cell/Islet Preparation:
-
Cells: Seed MIN6 or HIT-T15 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Islets: Isolate islets from rodents (e.g., mice or rats) using collagenase digestion. Culture the islets for 24-48 hours before the assay.
-
-
Pre-incubation: Wash the cells/islets twice with KRBH containing 2 mM glucose and then pre-incubate in the same buffer for 1 hour at 37°C to allow basal insulin secretion to stabilize.
-
Treatment: Remove the pre-incubation buffer and add KRBH containing either low (2 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.[1]
-
Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPR119 Agonist 2 in Obesity and Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, GPR119 activation offers a dual mechanism of action beneficial for metabolic regulation.[2][3] Stimulation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-dependent insulin (B600854) secretion and enhances the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] This dual action not only improves glycemic control but also contributes to reduced food intake and body weight, making GPR119 agonists a promising class of drugs for managing obesity and metabolic syndrome.[4][5]
These application notes provide an overview of the use of a representative GPR119 agonist, referred to as "GPR119 Agonist 2," in preclinical research. It includes a summary of its in vitro and in vivo effects, detailed protocols for key experiments, and diagrams of the relevant signaling pathway and experimental workflow.
Signaling Pathway and Mechanism of Action
Activation of GPR119 by an agonist like this compound initiates a signaling cascade through the Gαs protein subunit. This stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[2][4] Elevated intracellular cAMP levels have two primary downstream effects in the context of metabolic regulation:
-
In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS), a crucial mechanism for maintaining glucose homeostasis.[4][6] This glucose-dependent nature of insulin release minimizes the risk of hypoglycemia, a common side effect of some antidiabetic therapies.[1][7]
-
In Intestinal L-cells: The rise in cAMP stimulates the secretion of incretin hormones, primarily GLP-1 and GIP.[1][8] These hormones, in turn, act on pancreatic β-cells to further amplify insulin secretion.[4] GLP-1 also plays a significant role in reducing appetite and slowing gastric emptying, which contributes to weight management.[1][9]
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic application of GPR119 ligands in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
GPR119 agonist 2 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GPR119 agonist 2.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated in my aqueous assay buffer. What are the recommended solvents for this compound?
A1: Poor aqueous solubility is a known challenge for many small molecule GPR119 agonists. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for initial stock solution preparation. For in vivo studies, co-solvents are typically required to maintain solubility in aqueous vehicles.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?
A2: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell-based assays below 1%, and ideally at or below 0.1%, to minimize solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration in your experimental design.
Q3: I'm still observing precipitation even after using DMSO. What other strategies can I employ to improve solubility?
A3: If solubility issues persist, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help dissolve the compound.
-
Warming: Gently warming the solution may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer (within the physiological tolerance of your cells) may improve solubility.
-
Co-solvents for in vivo studies: For animal studies, formulations using co-solvents like PEG300, Tween-80, or corn oil are often necessary.
Q4: How should I prepare stock solutions of this compound?
A4: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution is a common starting point. Store this stock solution at -20°C or -80°C, and aliquot to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your final assay buffer.
Solubility Data
The following table summarizes the solubility of two representative GPR119 agonists, APD597 and GSK1292263, in various solvents. This data can be used as a guide for "this compound".
| Compound | Solvent | Solubility |
| APD597 | DMSO | 100 mg/mL (208.53 mM)[1] |
| DMF | 25 mg/mL[2] | |
| Ethanol | 50 mg/mL[2] | |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[2] | |
| Water | < 0.1 mg/mL (insoluble)[1] | |
| GSK1292263 | DMSO | ≥ 45.65 mg/mL (100 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the appropriate mass of the GPR119 agonist powder.
-
Add the calculated volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the working solution is as low as possible (ideally ≤ 0.1%) to avoid cellular toxicity.
Protocol 3: Formulation for in vivo Oral Administration
A common vehicle for oral gavage in animal studies is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Prepare a high-concentration stock solution of the GPR119 agonist in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1][3]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is formed.[1][3]
-
This protocol yields a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
Visualizations
Caption: GPR119 Signaling Pathway.
Caption: Workflow for dissolving GPR119 agonists.
References
Technical Support Center: Optimizing GPR119 Agonist 2 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR119 agonist 2. The information is designed to address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GPR119 agonists?
GPR119 is a G protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1][2] Upon activation by an agonist, GPR119 couples to the Gαs signaling pathway.[1][2][3] This coupling stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4] The rise in cAMP has two main effects: it directly promotes glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal cells.[1][2][3][4] These incretins then further enhance insulin secretion.[3][4]
Q2: Which cell lines are suitable for studying GPR119 activation?
Commonly used cell lines for studying GPR119 activation include:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119): This is a widely used model for specifically studying the effects of GPR119 activation on downstream signaling, such as cAMP accumulation, without the complexity of endogenous insulin or GLP-1 secretion.[1]
-
MIN6 and HIT-T15 cells: These are mouse and hamster pancreatic β-cell lines, respectively, that endogenously express GPR119.[1] They are suitable for investigating the effects of GPR119 agonists on glucose-stimulated insulin secretion (GSIS).[1]
-
GLUTag cells: This is a murine enteroendocrine L-cell line used to study GLP-1 secretion in response to GPR119 agonism.[2]
Q3: What is a typical effective concentration range for a GPR119 agonist like AR231453?
The effective concentration (EC50) of a GPR119 agonist can vary depending on the specific compound, cell line, and assay being used. For the potent and selective GPR119 agonist AR231453, the following EC50 values have been reported:
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |
| Data sourced from BenchChem Application Notes.[1] |
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound for cell culture experiments?
Most synthetic GPR119 agonists are soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution in DMSO and then make serial dilutions in the appropriate assay buffer or cell culture medium.[1] To avoid repeated freeze-thaw cycles, store the stock solution in aliquots at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5]
Troubleshooting Guide
Issue 1: No or low response to the GPR119 agonist in a cAMP assay.
-
Possible Cause 1: Inactive compound.
-
Solution: Ensure the agonist has been stored correctly and has not expired. If possible, test the activity of a fresh batch of the compound.
-
-
Possible Cause 2: Low GPR119 expression in cells.
-
Solution: Verify the expression of GPR119 in your cell line using techniques like qPCR or western blotting. If using a transiently transfected system, optimize the transfection efficiency.
-
-
Possible Cause 3: Issues with the cAMP assay.
-
Solution: Include a positive control, such as forskolin (B1673556) (a direct activator of adenylyl cyclase), to confirm that the assay itself is working correctly.[1] Also, ensure that a phosphodiesterase (PDE) inhibitor, like IBMX, is included in the assay buffer to prevent the degradation of cAMP.[1]
-
-
Possible Cause 4: Incorrect agonist concentration.
-
Solution: Perform a dose-response curve to determine the EC50 of the agonist in your specific cell system. The optimal concentration may vary between cell types.
-
Issue 2: High background signal in the cAMP assay.
-
Possible Cause 1: Basal activity of GPR119.
-
Solution: Some cell lines overexpressing GPR119 may exhibit constitutive activity.[2] This can be addressed by subtracting the signal from vehicle-treated control wells.
-
-
Possible Cause 2: Non-specific effects of the agonist or vehicle.
-
Solution: Test the effect of the agonist on a parental cell line that does not express GPR119 to check for off-target effects. Ensure the final DMSO concentration is consistent across all wells and is not causing an increase in cAMP.
-
Issue 3: Inconsistent results in the Glucose-Stimulated Insulin Secretion (GSIS) assay.
-
Possible Cause 1: Cell health and passage number.
-
Solution: Use cells at a consistent and low passage number, as insulin secretion can decrease with extensive passaging. Ensure cells are healthy and have reached the appropriate confluency before starting the assay.
-
-
Possible Cause 2: Suboptimal glucose concentrations.
-
Possible Cause 3: Agonist solubility or stability.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow for Agonist Concentration Optimization
Caption: Workflow for optimizing GPR119 agonist concentration.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., DMEM or HBSS containing a phosphodiesterase inhibitor like 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX))[1]
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)[1][8]
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells until they reach 80-90% confluency.[1]
-
Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of approximately 5,000-16,000 cells per well.[1][8]
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).[1]
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C or room temperature, as recommended by the assay kit.[1][8]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.[1]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value using a suitable nonlinear regression model.[1]
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in an insulin-secreting cell line.
Materials:
-
MIN6 or HIT-T15 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA[1]
-
Glucose solutions for KRBH (low: 2.8 mM; high: 16.8 mM)[1]
-
This compound
-
Vehicle control (DMSO)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate at a density of approximately 20,000 cells per well and culture for 2 days.[1]
-
Cell Washing and Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 30 minutes to 2 hours at 37°C.[1][8]
-
Compound Preparation: Prepare solutions of this compound at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.[1]
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Supernatant Collection: After incubation, carefully collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed (e.g., 800 x g) to pellet any detached cells before transferring the supernatant.[1]
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.[1]
-
Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in GPR119 agonist assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during GPR119 agonist assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific experimental challenges.
Issue 1: High Background Signal in cAMP Assays
Question: My baseline cAMP levels are very high, even in the absence of an agonist. What could be the cause and how can I fix it?
Answer: High background in cAMP assays is a common issue, often linked to the intrinsic properties of the GPR119 receptor and the experimental setup.
-
Cause 1: Constitutive Activity of GPR119: GPR119 is known to exhibit a high degree of constitutive activity, meaning it can signal through the Gαs pathway to produce cAMP even without an agonist bound.[1][2][3] This is a primary contributor to high basal cAMP levels.
-
Solution: While you cannot eliminate constitutive activity, you can manage it. Ensure you have a robust assay window by optimizing cell number and agonist concentration. Using an inverse agonist, if available, can help to demonstrate that the high basal signal is indeed due to GPR119's constitutive activity.
-
-
Cause 2: Cell Density: Too many cells per well can lead to an accumulation of basal cAMP, artificially inflating the background signal.
-
Solution: Perform a cell titration experiment to determine the optimal cell number that provides a good signal-to-background ratio without saturating the system.
-
-
Cause 3: Reagent Issues: Contamination or degradation of assay reagents, particularly the phosphodiesterase (PDE) inhibitor, can lead to inconsistent and high background.
-
Solution: Always use fresh, high-quality reagents. Prepare solutions on the day of the experiment if possible. Ensure your PDE inhibitor (e.g., IBMX) is at the optimal concentration.
-
Issue 2: Low or No Signal in Response to Agonist
Question: I am not observing a significant increase in cAMP/insulin (B600854)/GLP-1 secretion after adding my GPR119 agonist. What are the possible reasons?
Answer: A lack of response can stem from several factors, from the health of your cells to the integrity of your agonist.
-
Cause 1: Low GPR119 Expression: The cell line used may not express sufficient levels of functional GPR119 on the cell surface.
-
Solution: Validate GPR119 expression in your chosen cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. If using a transient transfection system, optimize transfection efficiency. For stable cell lines, consider single-cell cloning to select for high-expressing clones.
-
-
Cause 2: Agonist Instability or Low Potency: The agonist may have degraded, or its potency might be lower than expected in your specific assay conditions. Endogenous agonists like oleoylethanolamide (OEA) can be particularly unstable.
-
Solution: Confirm the identity and purity of your agonist. If possible, obtain a fresh batch from a reputable supplier. For endogenous lipids, handle them according to the manufacturer's recommendations to minimize degradation. Always include a well-characterized, potent synthetic agonist (e.g., AR231453) as a positive control.
-
-
Cause 3: Receptor Desensitization: Prolonged exposure to an agonist can lead to GPR119 desensitization and internalization, resulting in a diminished response.
-
Solution: Optimize the agonist incubation time. A time-course experiment will help you identify the optimal window for measuring the peak response before significant desensitization occurs.
-
-
Cause 4: Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, pH, or temperature, can dampen the cellular response.
-
Solution: Carefully review and optimize all assay parameters. Ensure that buffers are correctly prepared and that the incubation temperature is maintained at 37°C.
-
Issue 3: Inconsistent or Variable Results Between Experiments
Question: I am getting significant well-to-well or day-to-day variability in my GPR119 agonist assays. How can I improve reproducibility?
Answer: Variability can be frustrating but is often addressable by tightening up experimental technique and paying close attention to details.
-
Cause 1: Cell Passage Number and Confluency: As cells are passaged, their characteristics, including receptor expression and signaling capacity, can change. Plating cells at different confluencies can also introduce variability.
-
Solution: Use cells within a defined, low passage number range for all experiments. Always seed cells at the same density and allow them to reach a consistent level of confluency before starting the assay.
-
-
Cause 2: Inconsistent Reagent Preparation and Handling: Minor differences in reagent concentrations or handling can lead to significant variations in results.
-
Solution: Prepare master mixes of reagents whenever possible to minimize pipetting errors. Use calibrated pipettes and be consistent in your timing for each step of the assay.
-
-
Cause 3: Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.
-
Solution: Avoid using the outer wells of your microplates for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.
-
-
Cause 4: Off-Target Effects of Synthetic Agonists: Some synthetic GPR119 agonists have been reported to have off-target effects that can contribute to variability, especially at higher concentrations.[4]
-
Solution: Whenever possible, confirm key findings with a structurally distinct GPR119 agonist. Additionally, using a GPR119 knockout or knockdown cell line can help to verify that the observed effects are indeed mediated by GPR119.
-
Issue 4: Discrepancy Between cAMP and Functional Assay Results
Question: My agonist shows high potency in a cAMP assay, but a much lower potency in a glucose-stimulated insulin secretion (GSIS) or GLP-1 secretion assay. Why is there a discrepancy?
Answer: This is not uncommon and highlights the complexity of cellular signaling downstream of receptor activation.
-
Cause 1: Different Signaling Pathways: While Gαs-cAMP is the primary signaling pathway for GPR119, other pathways involving Gαq, Gαi, and β-arrestin have been reported.[5] The functional outcome (insulin or GLP-1 secretion) is an integration of these various signals. An agonist may be potent at activating the cAMP pathway but less effective at engaging the full complement of signaling required for a robust functional response.
-
Solution: Consider performing assays that measure other signaling events, such as intracellular calcium mobilization or β-arrestin recruitment, to get a more complete picture of your agonist's signaling profile.
-
-
Cause 2: Cell-Type Specific Differences: The signaling machinery and downstream effectors can vary between different cell types (e.g., HEK293 cells used for cAMP assays vs. pancreatic β-cells for GSIS assays).
-
Solution: Characterize the signaling pathways in the specific cell line you are using for your functional assays.
-
-
Cause 3: Biased Agonism: Agonists can exhibit "biased agonism," where they preferentially activate one signaling pathway over another.[6][7][8][9] Your agonist might be biased towards the cAMP pathway and less effective at promoting the signals that lead to secretion.
-
Solution: A detailed characterization of your agonist's signaling profile, including G protein-dependent and β-arrestin-dependent pathways, is necessary to understand its functional consequences.
-
Quantitative Data Summary
The following tables summarize the in vitro potency (EC50) of a selection of GPR119 agonists in key assays. Note that these values can vary depending on the specific cell line and experimental conditions used.
Table 1: GPR119 Agonist Potency in cAMP Accumulation Assays
| Agonist | Chemical Class | Species | Cell Line | EC50 (nM) | Reference(s) |
| AR231453 | Pyrimidine | Human | HEK293 | 4.7 | [10] |
| APD597 (JNJ-38431055) | Pyrimidine | Human | Not Specified | 46 | [11] |
| PSN632408 | Pyrimidine | Human | HEK293 | 1900 | [12] |
| Oleoylethanolamide (OEA) | Endogenous Lipid | Human | HEK293 | 1860 | [12] |
| ZSY-13 | Novel Heterocycle | Human | HEK293 | 778 | [13] |
Table 2: GPR119 Agonist Potency in Functional Assays
| Agonist | Assay Type | Species | Cell Line/Tissue | EC50 (nM) | Reference(s) |
| AR231453 | Insulin Release | Hamster | HIT-T15 cells | 3.5 | [10] |
| AR231453 | GLP-1 Secretion | Mouse | GLUTag cells | 17-78 | [14] |
| Arena B3 | GLP-1 Secretion | Mouse | GLUTag cells | 290-400 | [14] |
| AR231453 | Calcium Influx | Mouse | GLUTag cells | 110 | [14] |
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is for measuring intracellular cAMP levels in response to GPR119 activation in HEK293 cells stably expressing human GPR119.
-
Materials:
-
HEK293-hGPR119 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well white microplates
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Add the lysis buffer and detection reagents from your cAMP kit according to the manufacturer's protocol.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the response for each well and generate dose-response curves to determine EC50 values.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in MIN6 cells.
-
Materials:
-
MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Plot insulin concentration against agonist concentration for both low and high glucose conditions.
-
3. GLP-1 Secretion Assay
This protocol is for measuring GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.
-
Materials:
-
NCI-H716 cells
-
Assay buffer (e.g., DMEM with 0.1% BSA)
-
Glucose solution (25 mM)
-
Test compounds
-
Forskolin (B1673556) (positive control)
-
Active GLP-1 ELISA kit
-
12-well plates
-
-
Procedure:
-
Cell Seeding: Plate NCI-H716 cells in 12-well plates at a density of 1 x 10^6 cells/well.
-
Starvation: After 48 hours, starve the cells in serum-free media for 2 hours.
-
Stimulation: Treat the cells with test compounds or forskolin in the presence of 25 mM glucose for 1 hour.
-
Supernatant Collection: Collect the supernatants to measure secreted GLP-1.
-
GLP-1 Measurement: Use an active GLP-1 ELISA kit to quantify the amount of secreted GLP-1.
-
Data Analysis: Compare the amount of GLP-1 secreted in the presence of the agonist to the vehicle control.
-
4. β-Arrestin Recruitment Assay
This protocol provides a general guideline for a β-arrestin recruitment assay using a commercially available system (e.g., PathHunter from DiscoverX).
-
Materials:
-
PathHunter cell line expressing tagged GPR119 and β-arrestin
-
Cell plating reagent
-
Detection reagents
-
Test compounds
-
384-well white plates
-
-
Procedure:
-
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate at 37°C for 90-180 minutes. The optimal incubation time should be determined empirically for GPR119.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Generate dose-response curves and calculate EC50 values.
-
Signaling Pathways and Workflows
Caption: GPR119 Signaling Pathway.
Caption: GPR119 Assay Troubleshooting Workflow.
References
- 1. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of synthetic GPR119 agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic GPR119 agonists. Our goal is to help you address common experimental challenges and mitigate off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with synthetic GPR119 agonists.
Q1: My synthetic GPR119 agonist shows high potency in my cAMP assay but has no effect on glucose-stimulated insulin (B600854) secretion (GSIS) in MIN6 cells. What could be the problem?
A1: This is a common issue that can arise from several factors:
-
Cell Line Health and Passage Number: MIN6 cells can lose their glucose responsiveness and insulin secretion capacity at high passage numbers. It is crucial to use low-passage cells and ensure they are healthy and cultured under optimal conditions.
-
GPR119-Independent Effects: Some synthetic GPR119 agonists may have off-target effects that interfere with insulin secretion.[1] For example, they might independently modulate intracellular calcium levels, which can have complex effects on insulin release.[1][2]
-
Glucose Dependence: GPR119-mediated insulin secretion is typically glucose-dependent.[3][4] Ensure your GSIS assay protocol includes both low and high glucose conditions to observe the potentiation effect of the agonist.
-
Compound Specificity: Not all compounds that activate GPR119 in a recombinant cell line (like HEK293) will behave the same in a more complex system like an insulin-secreting cell line. Some compounds may be partial agonists or have different signaling properties in different cellular contexts.
Q2: I am observing a bell-shaped dose-response curve in my functional assays. Why is this happening and how can I address it?
A2: A bell-shaped, or biphasic, dose-response curve can be caused by several phenomena:
-
Receptor Desensitization: At high concentrations, prolonged exposure to an agonist can lead to GPR119 desensitization and internalization, reducing the overall response.[5] This is a common regulatory mechanism for GPCRs.
-
Off-Target Effects at High Concentrations: At higher doses, your agonist may be hitting one or more off-target receptors or ion channels that produce an opposing effect to GPR119 activation, leading to a decrease in the measured response.
-
Compound Insolubility: At high concentrations, your compound may be precipitating out of solution, leading to a lower effective concentration and a drop in the response curve. Always check the solubility of your agonist in your assay buffer.
-
Cellular Toxicity: High concentrations of the agonist or the vehicle (like DMSO) could be causing cytotoxicity, leading to a decrease in cell viability and a reduced signal in your assay.
To address this, you can try reducing the incubation time with the agonist to minimize desensitization, ensuring your compound is fully soluble at all tested concentrations, and performing a cell viability assay in parallel.[6]
Q3: My GPR119 agonist stimulates GLP-1 secretion in GLUTag cells even in the absence of glucose, but it only potentiates insulin secretion in MIN6 cells at high glucose. Is this normal?
A3: Yes, this is a reported and expected difference in the pharmacology of GPR119 in different cell types. GPR119-mediated GLP-1 secretion from intestinal L-cells (like GLUTag cells) has been shown to be largely glucose-independent.[3][7] In contrast, its effect on insulin secretion from pancreatic β-cells (like MIN6 cells) is glucose-dependent.[3][4] This highlights the different signaling contexts and downstream mechanisms in these two crucial cell types for metabolic regulation.
Q4: How can I be sure that the effects I'm seeing are specifically mediated by GPR119 and not due to off-target activities?
A4: This is a critical question in GPR119 research. Here are several strategies to confirm on-target activity:
-
Use a GPR119 Knockout or Knockdown System: The most definitive way to confirm on-target effects is to use a cell line or animal model where GPR119 has been knocked out or its expression is silenced (e.g., using siRNA). The agonist should have no effect in these systems.[4]
-
Test a Structurally Unrelated GPR119 Agonist: If a different GPR119 agonist with a distinct chemical scaffold produces the same biological effect, it is more likely that the effect is on-target.
-
Use a Well-Characterized, Selective Agonist as a Control: Compounds like AR231453 have been reported to be highly potent and selective for GPR119, with no off-target activity observed in broad panel screenings.[8] Using such a compound as a positive control can help validate your assay system.
-
Counter-Screening: Test your agonist against a panel of related receptors, particularly other lipid-sensing GPCRs like GPR55, to rule out off-target interactions.
Quantitative Data Summary
The following tables summarize the in vitro potency (EC50) of several common synthetic GPR119 agonists. Data is primarily from cAMP accumulation assays in HEK293 cells expressing human GPR119, unless otherwise noted.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference(s) |
| AR231453 | Pyrimidine | 4.7 - 9 | [9] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [10][11] |
| APD668 | Pyrimidine | 2.7 | [9] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [9][12] |
| MBX-2982 | Pyrimidine | Data not consistently reported | [13] |
| PSN632408 | Pyrimidine | 7900 | [9][10] |
| AS1269574 | Pyrimidine | 2500 | [10] |
| ZSY-04 | Pyridopyrazinone | 2758 | [5] |
| ZSY-06 | Pyridopyrazinone | 3046 | [5] |
| ZSY-13 | Triazolopyridazine | 778 | [5] |
Experimental Protocols & Methodologies
Here we provide detailed protocols for key experiments used to characterize synthetic GPR119 agonists.
cAMP Accumulation Assay (HTRF)
This protocol is for measuring intracellular cAMP levels in response to GPR119 activation in HEK293 cells stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[9]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and determine EC50 values from the dose-response curves.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in MIN6 cells.
Materials:
-
MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[9]
-
Stimulation: Aspirate the pre-incubation buffer and add KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without serial dilutions of the test compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[9]
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration using a fluorescent dye like Fluo-4.
Materials:
-
Cells expressing GPR119 (e.g., HEK293-GPR119)
-
Fluo-4 AM dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM, 0.02% Pluronic F-127). Remove the culture medium from the cells and add the dye-loading solution.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject the GPR119 agonist and continue to record the fluorescence signal over time.
-
Data Analysis: Quantify the change in fluorescence intensity upon agonist addition.
Visualizations
GPR119 Signaling Pathway
Caption: Canonical Gs-coupled signaling pathway of GPR119.
Experimental Workflow for Assessing Off-Target Effects
Caption: Troubleshooting workflow for identifying off-target effects.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphpad.com [graphpad.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
GPR119 Agonists for Type 2 Diabetes: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 119 (GPR119) once stood as a highly promising target for the treatment of type 2 diabetes (T2D). Expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, its activation was shown in preclinical models to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1, suggesting a dual mechanism for glycemic control with a low risk of hypoglycemia.[1][2] However, despite robust positive data in rodent models, a series of clinical trial failures led to the discontinuation of most GPR119 agonist development programs.[1][3]
This technical support guide is designed to help researchers understand the critical issues that led to these failures. By presenting the data in a troubleshooting and FAQ format, we aim to provide clarity on the challenges of translating preclinical GPR119 research into clinical success and to help investigators critically evaluate their own experimental findings.
Section 1: Frequently Asked Questions - The Clinical & Translational Disconnect
Q1: Why did GPR119 agonists, which were so effective in rodent models, fail in human clinical trials?
The failure of GPR119 agonists to translate from successful rodent studies to effective human therapeutics is multifactorial. The primary reasons include:
-
Modest Clinical Efficacy: The most significant issue was the weak or modest glucose-lowering effect observed in human subjects with T2D.[1] While some agonists like DS-8500a showed statistically significant reductions in HbA1c, the magnitude of the effect was not clinically competitive with existing therapies.[4]
-
Critical Species Differences: There are significant differences in the amino acid sequences of rodent and human GPR119 receptors. Human GPR119 shares only 82.1% homology with the mouse receptor and 73.7% with the rat receptor.[1][5] These differences can lead to variations in agonist binding, potency, and signaling, making rodents poor predictive models for human efficacy.[6]
-
Indirect Mechanism of Action: The primary glucose-lowering effect of GPR119 agonists in preclinical models was found to be indirect, relying heavily on the stimulation of GLP-1 secretion from intestinal L-cells.[1] Studies in GLP-1 receptor knockout mice showed that the beneficial effects of the GPR119 agonist AR231453 on glucose tolerance were lost, indicating a dependency on the incretin pathway rather than a powerful direct effect on pancreatic β-cells.[1]
-
Receptor Desensitization (Tachyphylaxis): Like many GPCRs, continuous stimulation of GPR119 can lead to the recruitment of β-arrestin.[1][7] This process triggers receptor desensitization and internalization, which can blunt the therapeutic response over time and may explain the loss of efficacy seen with some compounds upon repeated dosing.[1][8]
Q2: What were the clinical outcomes for key GPR119 agonists that were discontinued?
Several GPR119 agonists entered clinical trials, but none progressed past Phase II. Development was halted due to insufficient efficacy or strategic decisions by the pharmaceutical companies.
| Table 1: Summary of Clinical Trial Outcomes for Key GPR119 Agonists | | :--- | :--- | :--- | :--- | | Agonist | Highest Trial Phase | Key Clinical Findings | Reason for Discontinuation | | DS-8500a | Phase II | Showed a statistically significant, dose-dependent reduction in HbA1c of up to -0.44% vs. placebo over 12 weeks.[4] Also demonstrated favorable effects on lipid profiles.[4][9] | Development was discontinued. While showing some efficacy, the glucose-lowering effect was modest compared to other available T2D therapies.[3] | | APD597 (JNJ-38431055) | Phase I | Was well-tolerated and demonstrated stimulation of incretin hormones (GLP-1, GIP, PYY).[5][10] Showed some reduction in post-meal glucose, especially when combined with sitagliptin.[10] | The collaboration for its development was terminated, and the compound was not advanced, likely due to a strategic decision based on the modest pharmacodynamic effects observed.[10] | | MBX-2982 | Phase II | A study in subjects with Type 1 Diabetes was completed to assess its effect on glucagon (B607659) counter-regulation during hypoglycemia.[11] | Primarily investigated for hypoglycemia in T1D, not advanced for T2D due to the broader challenges facing the drug class. |
Q3: Is there a potential future for GPR119 agonists in metabolic disease?
Despite the clinical setbacks, research into GPR119 has not completely ceased. The focus has shifted towards new strategies that might overcome the limitations of the first-generation agonists:
-
Combination Therapy: GPR119 agonists have shown synergistic effects when combined with other antidiabetic agents. Co-administration with DPP-4 inhibitors (which prevent the breakdown of GLP-1) or metformin (B114582) has shown enhanced glucose-lowering in preclinical models.[1]
-
Gut-Restricted Agonists: A novel approach is to design agonists that are poorly absorbed and act locally in the gastrointestinal tract. This strategy aims to maximize GLP-1 secretion from intestinal L-cells without systemic exposure, potentially reducing off-target effects and improving the therapeutic window.[1]
Section 2: Troubleshooting Preclinical Experiments
Issue 1: My agonist potently stimulates GLP-1 in vitro but shows a weak effect on glucose tolerance in vivo.
This is a classic issue observed in GPR119 research, reflecting the clinical trial failures.
-
Possible Cause: The agonist's effect is predominantly indirect and relies on the GLP-1 pathway, which may be less robust or subject to more complex regulation in vivo compared to the direct stimulation of β-cells.
-
Troubleshooting Steps:
-
Confirm the Mechanism: Test your agonist in GLP-1 receptor knockout mice. A significantly blunted or absent effect on glucose tolerance in these animals compared to wild-type controls would confirm the dependency on the GLP-1 axis.[1]
-
Differentiate Direct vs. Indirect Effects: Compare the glucose-lowering effect of your agonist following an oral glucose tolerance test (OGTT) versus an intraperitoneal glucose tolerance test (IPGTT). A stronger effect during the OGTT suggests a gut-mediated (incretin) mechanism, as IPGTT bypasses intestinal stimulation.[1]
-
Issue 2: The effect of my agonist diminishes with repeated dosing (Tachyphylaxis).
This suggests the receptor is becoming desensitized to the ligand.
-
Possible Cause: Chronic receptor stimulation is leading to G protein-coupled receptor kinase (GRK) phosphorylation of the receptor and subsequent β-arrestin recruitment. Bound β-arrestin blocks further G-protein coupling and promotes receptor internalization, reducing the number of receptors available on the cell surface.[1][7][8]
-
Troubleshooting Steps:
-
Perform a Functional Desensitization Assay: Pre-incubate cells expressing GPR119 with your agonist for several hours. Wash the cells thoroughly, then re-stimulate with the same agonist and measure the response (e.g., cAMP production). A significantly reduced response compared to cells pre-incubated with vehicle indicates desensitization.
-
Run a β-Arrestin Recruitment Assay: Use a commercially available assay system (e.g., PathHunter®) to directly measure the interaction between GPR119 and β-arrestin in response to your agonist. This will confirm the mechanistic basis of desensitization.
-
Issue 3: I'm observing inconsistent or off-target effects at higher concentrations.
-
Possible Cause: The agonist may have poor selectivity or engage in complex signaling pathways beyond the canonical Gαs-cAMP axis.
-
Troubleshooting Steps:
-
Profile Receptor Selectivity: Screen your compound against a panel of related GPCRs, particularly the cannabinoid receptors (CB1 and CB2), as GPR119 is structurally related to them.[1]
-
Characterize G-protein Coupling: GPR119 has been reported to also couple to Gαi and Gαq.[1]
-
Test for Gαi coupling: Pre-treat cells with your agonist, then stimulate with forskolin. Inhibition of forskolin-induced cAMP production suggests Gαi activation.
-
Test for Gαq coupling: Measure intracellular calcium mobilization in response to your agonist. An increase in calcium suggests Gαq activation.
-
-
Section 3: Key Experimental Protocols
Protocol 1: In Vitro GLP-1 Secretion Assay using GLUTag Cells
This protocol is adapted from methods used to characterize enteroendocrine L-cell function.[12][13][14][15]
-
Cell Culture: Plate murine GLUTag cells onto 24-well plates (pre-coated with Matrigel if necessary) and grow to ~80% confluency.
-
Preparation: On the day of the experiment, gently wash the cells twice with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4) containing 0.1% fatty acid-free BSA.
-
Pre-incubation: Pre-incubate the cells in a low-glucose (e.g., 1-2.5 mM) secretion buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh buffer containing the desired treatments:
-
Vehicle Control (e.g., 0.1% DMSO in low glucose)
-
Agonist in low glucose
-
Agonist in high glucose (e.g., 10 mM)
-
Positive Control (e.g., 10 µM Forskolin + 100 µM IBMX)
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube. Store at -80°C until analysis.
-
Quantification: Measure the concentration of active GLP-1 in the supernatants using a validated ELISA kit. Normalize secretion data to the total protein content of the cell lysate from each well.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets
This protocol allows for the direct assessment of an agonist's effect on pancreatic β-cell function.[16][17][18][19][20]
-
Islet Isolation: Isolate pancreatic islets from mice (e.g., C57BL/6) using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight in a sterile, non-tissue culture treated dish in RPMI-1640 medium (supplemented with 10% FBS, 11 mM glucose, and antibiotics) at 37°C, 5% CO2.
-
Pre-incubation: On the day of the assay, hand-pick islets of similar size (e.g., 10 islets per replicate) into a multi-well plate. Pre-incubate the islets for 1 hour at 37°C in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) to establish basal insulin secretion.
-
Stimulation: Carefully remove the pre-incubation buffer and replace it with 500 µL of fresh KRBH containing the treatment conditions:
-
Basal: Low glucose (2.8 mM) + Vehicle
-
Stimulated: High glucose (16.7 mM) + Vehicle
-
Agonist Test (Basal): Low glucose (2.8 mM) + Agonist
-
Agonist Test (Stimulated): High glucose (16.7 mM) + Agonist
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well. Store at -20°C or -80°C.
-
Quantification: Measure the insulin concentration in the supernatants using a suitable assay (e.g., ELISA, HTRF). Data are typically presented as insulin secreted normalized to the total insulin content of the islets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. meddatax.com [meddatax.com]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Islet Glucose Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 19. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
GPR119 Agonist In Vivo Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo efficacy of GPR119 agonists. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is GPR119 and what is its primary mechanism of action?
G protein-coupled receptor 119 (GPR119) is a Class A (rhodopsin-type) GPCR primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Its activation is considered a promising strategy for treating type 2 diabetes and obesity.[1][4][5] The receptor couples to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1][4] This process has a dual effect on glucose homeostasis:
-
Directly: It potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[4][6]
-
Indirectly: It stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from intestinal cells.[1][5][7] These incretins, in turn, enhance insulin secretion.
Q2: Why have many GPR119 agonists shown only modest efficacy in clinical trials despite promising preclinical data?
Several GPR119 agonists have entered clinical studies, but many have been discontinued (B1498344) in Phase I or II trials due to limited efficacy in reducing hyperglycemia.[8][9] The translation from preclinical rodent models to human subjects has been challenging. One key reason is that the primary glucose-lowering effect of many synthetic GPR119 agonists appears to be indirect, mediated by the release of GLP-1 from the gut, rather than a strong direct effect on pancreatic β-cells.[8] Studies in GPR119 knockout mice have shown that the anti-hyperglycemic actions of these agonists are lost, confirming their on-target effect.[1] However, the physiological control of insulin secretion may not heavily rely on GPR119, potentially explaining the modest clinical outcomes.[8]
Q3: What are the main classes of GPR119 agonists?
GPR119 ligands can be broadly categorized into endogenous ligands and synthetic agonists.
-
Endogenous Ligands: These include phospholipids (B1166683) like oleoyl-lysophosphatidylcholine (LPC) and fatty acid amides such as oleoylethanolamide (OEA).[1][7][10] OEA is known for its effects on reducing food intake and body weight.[1] However, endogenous agonists often have issues with low potency and poor stability, making them less suitable for clinical development.[11]
-
Synthetic Agonists: Numerous small-molecule agonists have been developed by pharmaceutical companies to improve potency, selectivity, and pharmacokinetic properties.[9] Examples that have been evaluated in clinical or preclinical studies include APD597 (JNJ-38431055), MBX-2982, PSN821, and GSK-1292263.[6][7]
Troubleshooting Guide for In Vivo Experiments
Problem 1: My GPR119 agonist shows high potency in vitro but poor or inconsistent efficacy in an in vivo Oral Glucose Tolerance Test (OGTT).
This is a common challenge. The discrepancy can often be traced to issues with pharmacokinetics (PK), target engagement, or experimental protocol variability.
Answer & Troubleshooting Steps:
-
Step 1: Evaluate Pharmacokinetics and Physicochemical Properties.
-
Issue: Poor oral bioavailability, low solubility, or a very short half-life can prevent the compound from reaching effective concentrations at the target tissues (pancreas and gut).
-
Action: Conduct a full PK study to measure plasma exposure (Cmax, AUC) and half-life. Medicinal chemistry efforts can be directed toward improving properties like solubility and metabolic stability.[6] For example, reducing lipophilicity can sometimes lead to more favorable properties.[6]
-
Data Point: Compound 28 in one study was selected for its favorable properties, including a FaSSIF solubility of 161 μM and a cLogP of 2.4.[6]
-
| Compound | Human GPR119 EC50 (nM) | Rat GPR119 EC50 (nM) | FaSSIF Solubility (µM) | Rat Half-life (h) | Reference |
| JNJ-38431055 | Potent Agonist | Potent Agonist | Good Solubility | Dose-proportional exposure | [7][12] |
| Compound 28 | 1.8 | 3.3 | 161 | 4.3 | [6] |
| AS1669058 | N/A | Potent Agonist | N/A | N/A | [7] |
| DS-8500a | Agonistic Activity | N/A | N/A | Tolerated up to 300mg/day | [3] |
-
Step 2: Verify Target Engagement.
-
Issue: Even with good plasma exposure, it's crucial to confirm the agonist is activating GPR119 in vivo.
-
Action: Measure downstream biomarkers of GPR119 activation, such as plasma GLP-1 or GIP levels, after compound administration.[1] The most definitive test is to run the experiment in parallel with GPR119 knockout (KO) mice; the agonist's effect should be absent in the KO animals.[13]
-
-
Step 3: Investigate Receptor Desensitization (Tachyphylaxis).
-
Issue: Continuous exposure to an agonist can lead to a blunted response over time, a phenomenon known as desensitization.[14] This involves the recruitment of β-arrestin, which terminates GPCR signaling and promotes receptor internalization.[8][15]
-
Action: Design studies with varying dosing regimens (e.g., single dose vs. repeat dosing) to assess if the therapeutic effect wanes. In vitro assays can be used to measure β-arrestin recruitment or receptor internalization following prolonged agonist exposure.[15]
-
Problem 2: The agonist stimulates glucagon (B607659) secretion, potentially counteracting its glucose-lowering effects.
-
Cause: GPR119 is also expressed on pancreatic α-cells.[16] Studies have shown that GPR119 agonists can increase glucagon secretion, particularly during hypoglycemia (low glucose conditions).[8][13]
-
Analysis: This effect is considered on-target. In healthy and diabetic rats, GPR119 agonists significantly augmented the glucagon response during insulin-induced hypoglycemia.[13] While this could be beneficial for preventing hypoglycemia during insulin therapy, it might counteract the intended antihyperglycemic effect in other contexts.
-
Action: When evaluating efficacy, measure both insulin and glucagon levels. The net effect on blood glucose will be a balance of these two opposing actions. Consider the glucose concentration at which the experiment is performed, as the glucagon-stimulating effect is most pronounced at low glucose levels.[13]
Problem 3: The route of administration seems to impact efficacy.
-
Cause: The dual mechanism of GPR119 agonists (direct pancreatic vs. indirect intestinal) means the route of administration is critical. The indirect effect via incretin release from the gut requires the agonist to be present in the gastrointestinal tract.
-
Evidence: The ability of GPR119 agonists to improve glycemic control was found to be reduced following intraperitoneal or intravenous glucose administration compared to an oral glucose challenge.[1] This suggests that a significant portion of the effect is mediated by the release of incretins from the gut, which is more effectively stimulated by oral administration of the agonist.[1][8]
-
Action: For preclinical efficacy studies like the OGTT, oral gavage is the most relevant route of administration to engage both the direct and indirect mechanisms of action.
Key Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is used to evaluate the effect of a GPR119 agonist on glucose disposal in a rodent model.
Materials:
-
Test GPR119 agonist formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (typically 1-2 g/kg body weight).
-
Handheld glucometer and test strips.
Procedure:
-
Fasting: Fast mice overnight (approx. 16 hours) with free access to water.[2]
-
Baseline Glucose (t = -30 min or -60 min): Acclimatize mice to the procedure room. Obtain a baseline blood glucose reading from a small tail snip.
-
Compound Administration (t = -30 min or -60 min): Administer the test compound or vehicle control via oral gavage.
-
Glucose Challenge (t = 0 min): Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from tail snips at specified time points post-glucose challenge (e.g., t = 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion and compare the treated groups to the vehicle control group. A significant reduction in AUC indicates improved glucose tolerance.
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to activate the Gs-coupled GPR119 receptor, leading to an increase in intracellular cAMP.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[2]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a known reference agonist.
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
384-well white microplates.[2]
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[2]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm fluorescence ratio. Plot the ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[2]
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 12. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some fundamental points concerning the clinical aspects of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Loss of GPR119 Agonist Efficacy in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of diminished GPR119 agonist efficacy in prolonged experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GPR119 and why is it a target for type 2 diabetes and metabolic disorders?
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1] Its activation by an agonist leads to the stimulation of adenylyl cyclase through Gαs protein coupling, resulting in increased intracellular cyclic AMP (cAMP).[2][3] This signaling cascade has a dual benefit for glucose homeostasis: it directly enhances glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and promotes the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from L-cells, which in turn also potentiates insulin secretion.[2][3]
Q2: We are observing a decline in the response to our GPR119 agonist in our cell-based assays over time. What are the potential causes?
The loss of agonist efficacy, often termed tachyphylaxis or desensitization, is a common phenomenon for GPCRs upon prolonged or repeated agonist exposure.[4] The primary mechanisms include:
-
Receptor Desensitization: The receptor is transiently uncoupled from its intracellular signaling machinery (G-proteins). This is often mediated by G protein-coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestins.[4]
-
Receptor Internalization: The receptor is removed from the cell surface via endocytosis, reducing the number of available receptors for agonist binding.[5]
-
Receptor Downregulation: Long-term agonist exposure can lead to a decrease in the total receptor protein level through lysosomal degradation.
Q3: What is biased agonism and how might it relate to the long-term efficacy of a GPR119 agonist?
Biased agonism refers to the ability of different agonists for the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. For instance, one GPR119 agonist might be potent at activating the Gαs-cAMP pathway, while another might strongly promote β-arrestin recruitment, which is involved in desensitization.[6][7] An agonist with a bias away from β-arrestin recruitment may exhibit more sustained efficacy in long-term studies. The endogenous agonist oleoylethanolamide (OEA) has shown biased signaling for GPR119 across different G-protein pathways.[1][6]
Q4: Can different GPR119 agonists have different propensities for causing desensitization?
Yes. The structure of the agonist can influence its interaction with the receptor and, consequently, the downstream regulatory processes. For example, the synthetic agonist AR231453 has a much higher potency for β-arrestin recruitment compared to the endogenous agonist OEA, which could contribute to differences in their desensitization profiles.[8] Some studies have shown that certain synthetic GPR119 agonists can induce receptor desensitization.[9]
Troubleshooting Guides
Problem 1: Attenuated cAMP Response to GPR119 Agonist After Prolonged or Repeated Treatment
This is a classic sign of homologous desensitization. The following steps will help you diagnose and address this issue.
Experimental Protocol: Homologous Desensitization Assay
This assay measures the response of cells to a second agonist challenge after an initial pre-treatment.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[2]
-
Pre-treatment: Remove culture medium and wash cells with assay buffer. Add your GPR119 agonist at a concentration known to elicit a maximal response (e.g., 10x EC50) for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle control group.
-
Washout: Aspirate the agonist-containing buffer and wash the cells thoroughly 3-4 times with warm assay buffer to remove the agonist.
-
Second Stimulation: Immediately add fresh assay buffer containing a range of concentrations of the same GPR119 agonist (to generate a dose-response curve) to both the vehicle-pre-treated and agonist-pre-treated wells. Include a PDE inhibitor in this step.
-
Incubation: Incubate for 30 minutes at room temperature.[2]
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.[2]
-
-
Data Analysis:
-
Generate dose-response curves for both the vehicle-pre-treated and agonist-pre-treated cells.
-
Compare the EC50 and Emax values. A rightward shift in the EC50 and/or a decrease in the Emax for the agonist-pre-treated cells indicates homologous desensitization.
-
If desensitization is confirmed, investigate whether it is mediated by β-arrestin.
Experimental Protocol: β-Arrestin Recruitment Assay
Commercially available assays (e.g., PathHunter, Tango) are commonly used for this purpose.
-
Principle: These assays rely on enzyme fragment complementation or reporter gene expression. The GPCR is tagged with one component of a reporter enzyme, and β-arrestin is tagged with the complementary component. Agonist-induced recruitment of β-arrestin to the receptor brings the two components together, generating a measurable signal.
-
General Procedure (Example using Enzyme Fragment Complementation):
-
Use a cell line co-expressing the GPR119-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion.
-
Seed cells in a microplate.
-
Add your GPR119 agonist at various concentrations.
-
Incubate for the recommended time (can range from 90 minutes to several hours depending on the assay system).
-
Add the enzyme substrate and measure the luminescent or fluorescent signal.
-
-
Data Analysis:
-
Generate a dose-response curve for β-arrestin recruitment.
-
Determine the EC50 for this effect. Comparing the potency of your agonist for cAMP production versus β-arrestin recruitment can reveal signaling bias.
-
Quantitative Data on GPR119 Agonist Signaling Bias
| Agonist | Pathway | EC50 (nM) |
| AR231453 | Gαs (cAMP) | 6 |
| Gαq (Calcium) | 95 | |
| β-arrestin | 16 | |
| OEA | Gαs (cAMP) | 85 |
| Gαq (Calcium) | 15,000 | |
| β-arrestin | 2,660 |
Data adapted from Hansen et al., highlighting the biased signaling profiles of a synthetic and an endogenous GPR119 agonist.
Problem 2: Decreased Maximal Response to Agonist and Reduced Cell Surface Receptor Levels
This suggests that receptor internalization and/or downregulation may be occurring.
Experimental Protocol: Immunofluorescence-Based Internalization Assay
-
Materials:
-
Cells expressing N-terminally HA-tagged GPR119.
-
Poly-D-lysine coated coverslips in a 24-well plate.
-
Primary antibody (e.g., anti-HA antibody).
-
Fluorophore-conjugated secondary antibody.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
DAPI for nuclear staining.
-
Mounting medium.
-
-
Procedure:
-
Cell Seeding: Seed cells onto coverslips and allow them to adhere.
-
Agonist Treatment: Treat cells with the GPR119 agonist at a saturating concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Fixation: Wash cells with cold PBS and fix with 4% paraformaldehyde.
-
Staining for Surface Receptors:
-
Wash and block the non-permeabilized cells with blocking buffer.
-
Incubate with the primary antibody against the extracellular tag.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
-
Permeabilization and Staining for Total Receptors:
-
Permeabilize a parallel set of fixed cells with permeabilization buffer.
-
Block and stain with primary and secondary antibodies as above.
-
-
Mounting: Stain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity at the cell surface versus intracellular compartments over time. A decrease in surface fluorescence and an increase in intracellular puncta indicate receptor internalization.
-
Visualizations
GPR119 Signaling Pathway
Caption: Canonical Gαs-cAMP signaling pathway of GPR119 upon agonist binding.
Experimental Workflow for Investigating Loss of Efficacy
Caption: A decision-making workflow for troubleshooting the loss of GPR119 agonist efficacy.
GPR119 Desensitization and Internalization Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Potential for GPR119 agonist-induced hypoglycemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR119 agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR119 agonists in regulating glucose homeostasis?
A1: GPR119 is a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells and enteroendocrine L-cells and K-cells in the gastrointestinal tract.[1][2] Agonist binding to GPR119 activates the Gαs subunit, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP).[1][2][3] This signaling cascade has a dual effect on glucose regulation:
-
Direct effect on β-cells: In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][4] This action is glucose-dependent, meaning insulin secretion is amplified primarily under hyperglycemic conditions, which minimizes the risk of hypoglycemia.[2]
-
Indirect effect via incretins: In intestinal L-cells and K-cells, GPR119 activation stimulates the release of incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][5][6] These incretins, in turn, act on β-cells to further enhance GSIS in a glucose-dependent manner.[2]
Q2: Do GPR119 agonists have the potential to induce hypoglycemia?
A2: Generally, GPR119 agonists are considered to have a low risk of inducing hypoglycemia.[7] This is because their primary mechanism of stimulating insulin secretion is glucose-dependent.[2] However, the overall effect on glucose homeostasis can be complex. Preclinical studies in rodents have shown that GPR119 agonists can increase glucagon (B607659) secretion during hypoglycemic conditions, a counter-regulatory response that would protect against low blood sugar.[8][9] Conversely, a clinical trial with the GPR119 agonist MBX-2982 in participants with Type 1 Diabetes did not show an improvement in the glucagon counter-regulatory response to hypoglycemia.[10][11][12]
Q3: What are the key in vitro and in vivo assays to characterize GPR119 agonists?
A3: A standard battery of assays is used to characterize the activity and efficacy of GPR119 agonists:
-
In Vitro:
-
cAMP Accumulation Assay: To determine the potency and efficacy of agonists in stimulating the GPR119 signaling pathway.[13][14]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: To assess the ability of agonists to potentiate insulin release from pancreatic β-cell lines (e.g., MIN6) or isolated islets under varying glucose concentrations.[13][14]
-
-
In Vivo:
-
Oral Glucose Tolerance Test (OGTT): To evaluate the effect of the agonist on glucose disposal following an oral glucose challenge in animal models.[14]
-
Troubleshooting Guides
Issue 1: Unexpected Hypoglycemia Observed in Animal Models
| Possible Cause | Troubleshooting Step |
| Off-target effects of the compound. | Test the compound in GPR119 knockout (KO) mice. If the glucose-lowering effect persists in KO animals, it indicates that the compound is acting through a mechanism independent of GPR119.[15] Screen the compound against a panel of other relevant receptors and targets to identify potential off-target interactions.[15] |
| Compound series-specific issues. | Synthesize and test structurally related analogs of the compound to determine if the off-target effect is a common feature of the chemical scaffold.[15] |
| Incorrect dosage leading to exaggerated pharmacology. | Perform a dose-response study to identify the minimum effective dose and a potential therapeutic window. |
Issue 2: Lack of Efficacy in In Vivo Studies Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties. | Conduct pharmacokinetic studies to determine the bioavailability, half-life, and exposure of the compound in the relevant animal model. |
| Species differences in GPR119 receptor pharmacology. | Test the compound in cell lines expressing the GPR119 receptor from the species used for in vivo studies. There can be differences in agonist pharmacology between rat and human receptors.[16] |
| Lack of incretin effect. | Measure plasma GLP-1 and GIP levels during in vivo studies to confirm target engagement in the gut. Some studies suggest the primary glucoregulatory effect of GPR119 agonists is mediated by incretin release.[8] |
| β-cell GPR119 may be dispensable for acute glucoregulation. | Studies in β-cell-specific GPR119 knockout mice suggest that the direct effect on β-cells may not be the primary driver of the acute glucose-lowering effects of some agonists.[17] The incretin pathway may be more critical. |
Issue 3: Inconsistent Results in GSIS Assays
| Possible Cause | Troubleshooting Step |
| Cell line passage number and health. | Use a consistent and low passage number for your β-cell line (e.g., MIN6). Ensure cells are healthy and responsive to glucose and positive controls. |
| Glucose concentration. | Precisely control the low and high glucose concentrations in your assay buffer. The potentiation effect of GPR119 agonists is dependent on the glucose level. |
| Agonist concentration and solubility. | Prepare fresh dilutions of the agonist for each experiment. Ensure the agonist is fully dissolved in the assay buffer, as precipitation can lead to inaccurate concentrations. |
| Divergent signaling of synthetic vs. endogenous agonists. | Be aware that synthetic agonists may have different signaling properties and potential off-target effects compared to endogenous ligands like oleoylethanolamide (OEA).[18][19] |
Quantitative Data Presentation
Table 1: In Vitro Potency of Selected GPR119 Agonists
| Compound | Assay | Cell Line | EC50 (µM) |
| ZSY-04 | cAMP Accumulation | HEK293/GPR119 | 2.758[20] |
| ZSY-06 | cAMP Accumulation | HEK293/GPR119 | 3.046[20] |
| ZSY-13 | cAMP Accumulation | HEK293/GPR119 | 0.778[20] |
| AR231453 | Luciferase Reporter | HEK293/GPR119/pCRE-luc | Not specified, but potent[20] |
| PSN632408 | Luciferase Reporter | HEK293/GPR119/pCRE-luc | Not specified, but potent[20] |
Experimental Protocols
1. cAMP Accumulation Assay
-
Objective: To measure the increase in intracellular cAMP levels following GPR119 activation.
-
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[13][14]
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).[13]
-
Test compounds and a reference agonist (e.g., AR231453).[14]
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[13][14]
-
384-well microplates.[14]
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.[14]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.[14]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.[14]
-
Incubation: Incubate for 30 minutes at room temperature.[14]
-
Lysis and Detection: Add the lysis buffer and detection reagents according to the manufacturer's protocol for the cAMP kit.[14]
-
Measurement: Read the plate on a compatible plate reader.[14]
-
Data Analysis: Calculate the cAMP concentration for each well and plot a dose-response curve to determine EC50 values.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the potentiation of insulin secretion by a GPR119 agonist in response to glucose.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture to ~80% confluency.[14]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[14]
-
Incubation with Compounds: Remove the pre-incubation buffer and add KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, along with the test compound or vehicle control. Incubate for 2 hours at 37°C.[20]
-
Supernatant Collection: Collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.[13]
-
Data Analysis: Plot the measured insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.[13]
-
3. In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of a GPR119 agonist on glucose tolerance in vivo.
-
Materials:
-
Animal model (e.g., C57BL/6 mice).
-
Test compound formulation for oral gavage.
-
Glucose solution for oral gavage (e.g., 2 g/kg).
-
Glucometer and test strips.
-
-
Procedure:
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.[14]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.[14]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.[14]
-
Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
-
Visualizations
Caption: GPR119 agonist signaling pathway in pancreatic β-cells.
Caption: Troubleshooting workflow for unexpected in vivo efficacy.
References
- 1. The significance of GPR119 agonists as a future treatment for type 2 diabetes. | Semantic Scholar [semanticscholar.org]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Pharmacology: A Technical Support Guide to Navigating Species Differences
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the G protein-coupled receptor 119 (GPR119), with a particular focus on the pharmacological differences between mouse and human orthologs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a novel GPR119 agonist that shows high potency in my human cell line-based cAMP assay, but it has a weak effect in my mouse model of diabetes. What could be the reason for this discrepancy?
A1: This is a commonly observed phenomenon with GPR119 agonists. Significant species-specific differences in the pharmacology of GPR119 have been reported.[1][2] Even with similar binding affinities, the potency and efficacy of a ligand can vary dramatically between the human and mouse receptors. This can be attributed to subtle differences in the amino acid sequences of the receptors, which can alter the ligand-binding pocket and the conformational changes required for receptor activation. It is crucial to characterize your compound in both human and mouse in vitro systems before proceeding to in vivo studies in mice.
Q2: My GPR119 agonist is not showing any effect on insulin (B600854) secretion in isolated mouse islets. What should I check?
A2: There are several factors to consider:
-
Glucose Concentration: GPR119-mediated insulin secretion is glucose-dependent. Ensure that you are stimulating the islets with a sufficiently high glucose concentration (e.g., 8-17 mM) in your assay buffer.[3]
-
Compound Potency in Mouse: As mentioned in Q1, your agonist might have lower potency for the mouse GPR119 receptor. You may need to use a higher concentration of the compound in your mouse islet experiments compared to your human cell line assays.
-
Islet Viability: Confirm the viability and functionality of your isolated mouse islets using a positive control, such as a known insulin secretagogue like GLP-1 or a high concentration of glucose.
-
GPR119 Expression: While GPR119 is expressed in mouse pancreatic beta-cells, the expression levels can vary.[4][5]
Q3: I am observing a significant incretin (B1656795) (GLP-1) response to my GPR119 agonist in vivo in mice, but the effect on glucose tolerance is less than expected. Why might this be?
A3: The regulation of glucose homeostasis by GPR119 is complex and involves both direct effects on pancreatic beta-cells and indirect effects via the stimulation of incretin hormone secretion from enteroendocrine L-cells in the gut.[3][4] Several factors could contribute to your observation:
-
GLP-1 Receptor Desensitization: Continuous high levels of GLP-1 can lead to the desensitization of the GLP-1 receptor, potentially dampening the overall glucose-lowering effect.
-
Incretin-Independent Effects: The direct insulinotropic effect of your agonist on pancreatic beta-cells might be weak in mice, making the overall response more reliant on the incretin pathway.
-
Pharmacokinetics: The pharmacokinetic profile of your compound could influence its exposure in the pancreas versus the gut.
Q4: Are there known differences in the tissue distribution of GPR119 between humans and mice?
A4: Yes, there are some notable differences. While GPR119 is predominantly expressed in the pancreatic islets and the gastrointestinal tract in both humans and mice, some studies have reported higher levels of GPR119 expression in various regions of the rat and mouse brain compared to human brain tissue.[4][6] This could have implications for the central effects of GPR119 agonists in rodent models.
Quantitative Data Summary
Table 1: Comparative Potency of GPR119 Agonists in Human and Mouse In Vitro Assays
| Compound | Chemical Class | Assay Type | Human GPR119 EC50 (nM) | Mouse GPR119 EC50 (nM) | Reference |
| AR231453 | Pyrimidine | cAMP Accumulation | 4.7 | - | [3][7] |
| APD597 (JNJ-38431055) | Pyrimidine | cAMP Accumulation | 46 | - | [7] |
| APD668 | Pyrimidine | cAMP Accumulation | 2.7 | - | [7] |
| GSK1292263 | Pyridine | cAMP Accumulation | ~126 (pEC50 = 6.9) | - | [7] |
| PSN632408 | Pyrimidine | cAMP Accumulation | 7900 | - | [7] |
| Compound 28 | Benzyloxy analogue | cAMP Accumulation | 1.1 | 1.9 | [8] |
Table 2: GPR119 mRNA Expression Profile in Human and Mouse Tissues
| Tissue | Human Expression | Mouse Expression | Reference |
| Pancreatic Islets | High | High | [4][5] |
| Duodenum | Moderate | High | [4][5] |
| Jejunum | Moderate | High | [4][5] |
| Ileum | Moderate | High | [4][9] |
| Colon | Moderate | High | [4][9] |
| Brain | Low | Moderate to High (region-dependent) | [4] |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is for measuring the increase in intracellular cAMP levels in response to a GPR119 agonist in a cell line stably expressing either human or mouse GPR119.
Materials:
-
HEK293 cells stably expressing human or mouse GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF, FRET, or luminescence-based detection kit
-
384-well white or black microplates
Procedure:
-
Cell Seeding: Seed the HEK293-GPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes) at 37°C.
-
cAMP Detection: Following the stimulation, perform the cAMP measurement according to the instructions of the chosen detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration. Calculate the EC50 value using a non-linear regression model.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is for assessing the effect of a GPR119 agonist on glucose tolerance in mice.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Test GPR119 agonist and vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimate the mice to handling and the experimental procedures. Fast the mice overnight (approximately 16 hours) or for a shorter duration (e.g., 6 hours) with free access to water.[10][11]
-
Baseline Blood Glucose: At time t = -30 minutes, measure the baseline blood glucose from the tail vein.
-
Compound Administration: Administer the test GPR119 agonist or vehicle orally via gavage.
-
Glucose Challenge: At time t = 0 minutes, administer the glucose solution orally via gavage.[10]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.[10]
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.
Visualizations
Caption: GPR119 Signaling Pathway.
Caption: Experimental Workflow for a Novel GPR119 Agonist.
Caption: Troubleshooting Guide for In Vivo Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational restriction in a series of GPR119 agonists: differences in pharmacology between mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gpr119 G-protein coupled receptor 119 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for Preclinical GPR119 Agonist Research
For Researchers, Scientists, and Drug Development Professionals
The journey of GPR119 agonists from promising preclinical candidates to effective human therapeutics has been fraught with challenges, marked by a significant translational gap between rodent models and clinical outcomes. This technical support center provides a comprehensive resource for researchers in the field, offering troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in navigating the complexities of GPR119 agonist development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Discrepancies in Efficacy: Preclinical vs. Clinical
Q1: Why do the potent glucose-lowering effects of my GPR119 agonist in mice not translate to human clinical trials?
A1: This is a primary challenge in the field. Several factors contribute to this discrepancy:
-
Species Differences in GPR119 Pharmacology: The pharmacology of GPR119 can differ significantly between rodents and humans, potentially due to variations in receptor structure and tissue expression levels.[1][2][3] Some agonists may exhibit high potency at the rodent receptor but have weaker activity at the human ortholog.
-
Indirect Mechanism of Action: In preclinical models, a significant portion of the glucose-lowering effect of GPR119 agonists is mediated indirectly through the secretion of incretin (B1656795) hormones like GLP-1.[4][5][6] The regulation and physiological impact of incretins can vary between species.
-
Tachyphylaxis and Receptor Desensitization: Chronic stimulation of GPR119 may lead to receptor internalization and desensitization, resulting in a loss of efficacy over time in longer-term human studies, a phenomenon that may be less apparent in shorter preclinical experiments.[7]
-
Off-Target Effects: Some synthetic agonists may have off-target activities that contribute to their preclinical efficacy but are not present or are detrimental in humans.[8][9]
Troubleshooting:
-
Confirm Human Receptor Potency Early: Directly compare the potency of your agonist on human and rodent GPR119 using in vitro assays (e.g., cAMP accumulation in cells expressing the respective receptors).
-
Investigate GLP-1-Dependent vs. Independent Effects: In preclinical studies, use GLP-1 receptor antagonists or knockout animals to dissect the contribution of GLP-1 to the overall glucose-lowering effect.[5]
-
Assess Receptor Desensitization: Conduct longer-term preclinical studies to evaluate the potential for tachyphylaxis with repeated dosing.
II. Experimental Design & Interpretation
Q2: My GPR119 agonist stimulates robust GLP-1 secretion in GLUTag cells, but the in vivo glucose-lowering effect is modest. What could be the reason?
A2: This is a common observation. Potential explanations include:
-
Pharmacokinetics and Bioavailability: The agonist may have poor oral bioavailability or rapid metabolism in vivo, resulting in insufficient exposure at the target L-cells in the gut.[9]
-
Gut-Restricted Effects: Some newer agonists are designed to be gut-restricted to minimize systemic side effects.[9] While this can enhance local GLP-1 secretion, the systemic glucose-lowering effect might be less pronounced without direct effects on pancreatic beta-cells.
-
Counter-Regulatory Glucagon (B607659) Secretion: GPR119 activation has been shown to stimulate glucagon secretion, particularly during hypoglycemia.[10] This counter-regulatory effect could partially offset the glucose-lowering benefits of increased insulin (B600854) and GLP-1.
-
Glucose-Independent GLP-1 Secretion: GPR119-mediated GLP-1 secretion can be glucose-independent.[11][12] If the in vivo experiment is conducted in euglycemic or hypoglycemic conditions, the subsequent insulin response to the secreted GLP-1 may be blunted.
Troubleshooting:
-
Pharmacokinetic Profiling: Conduct thorough pharmacokinetic studies in the relevant animal model to ensure adequate target engagement.
-
Measure Plasma Glucagon: In your in vivo studies, measure plasma glucagon levels in addition to glucose, insulin, and GLP-1 to assess any counter-regulatory effects.
-
Combination Therapy Studies: Preclinical studies have shown that combining GPR119 agonists with DPP-4 inhibitors (which prolong the action of GLP-1) can enhance efficacy.[13] Consider this as a potential therapeutic strategy to investigate.
Q3: I am observing inconsistent results in my in vitro insulin secretion assays with MIN6 cells. What are the critical parameters to control?
A3: MIN6 cells are a valuable tool but can be sensitive to culture conditions. Key parameters for reproducible glucose-stimulated insulin secretion (GSIS) assays include:
-
Cell Passage Number: Use cells at a low passage number, as glucose responsiveness can decrease with excessive passaging.[7]
-
Glucose Concentration: Ensure accurate preparation of low and high glucose buffers. The magnitude of the stimulation index is critically dependent on this.
-
Pre-incubation Step: A pre-incubation step in low glucose buffer is essential to establish a stable baseline before stimulation.
-
Theophylline (B1681296) Addition: The addition of theophylline to the glucose buffers can enhance the functionality of MIN6 and INS-1E cells, resulting in a higher stimulation index.[14]
III. Signaling and Mechanism of Action
Q4: What is the established signaling pathway for GPR119 activation?
A4: GPR119 is a Gαs-coupled receptor.[15][16] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP is the primary downstream signal that mediates the effects of GPR119 in both pancreatic β-cells and intestinal L-cells, ultimately promoting insulin and GLP-1 secretion, respectively.[15][16]
Quantitative Data Summary
The following tables summarize the preclinical data for several key GPR119 agonists to facilitate comparison.
Table 1: In Vitro Potency of GPR119 Agonists
| Agonist | Assay | Cell Line | Parameter | Value |
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM[15] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM[15] | |
| GLP-1 Secretion | GLUTag cells | EC50 | 56 nM (in 15 mM glucose)[11] | |
| DS-8500a | cAMP Accumulation | CHO-K1 (human GPR119) | EC50 | 51.5 nM[8] |
| DA-1241 | GLP-1 Secretion | - | - | Increased GLP-1 levels[17] |
| Insulin Secretion | INS-1E cells, mouse islets | - | No direct stimulation[17] |
Table 2: In Vivo Efficacy of GPR119 Agonists in Rodent Models
| Agonist | Animal Model | Dose | Effect |
| AR231453 | Diabetic Mice | - | Stimulated β-cell replication and improved islet graft function.[18] |
| Wild-type Mice | 20 mg/kg (oral) | Improved oral glucose tolerance; increased plasma GLP-1, GIP, and insulin.[19] | |
| DS-8500a | Zucker Fatty Rats | - | Improved glucose intolerance.[20] |
| Diabetic Mice | - | Preserved pancreatic β-cell function and islet morphology.[20] | |
| DA-1241 | HFD-fed Mice | - | Improved oral glucose tolerance; increased GLP-1 levels; reduced hepatic gluconeogenesis.[17][21] |
Detailed Experimental Protocols
cAMP Accumulation Assay
Objective: To measure the increase in intracellular cAMP levels in response to a GPR119 agonist.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test GPR119 agonist and a reference agonist (e.g., AR231453).
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).[22][23]
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[16]
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's protocol.
-
Measurement: Read the plate on a compatible reader.
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration.
-
Calculate the EC50 value using a non-linear regression model (e.g., sigmoidal dose-response).
GLP-1 Secretion Assay
Objective: To measure the secretion of GLP-1 from an enteroendocrine L-cell line (e.g., GLUTag) in response to a GPR119 agonist.
Materials:
-
GLUTag cells.[24]
-
Cell culture medium (e.g., DMEM with 5.5 mM glucose).
-
Krebs-Ringer Buffer (KRB) supplemented with 0.1% BSA and Diprotin A.[25][26]
-
Test GPR119 agonist.
-
Forskolin/IBMX (positive control).
-
GLP-1 ELISA kit.
-
24-well plates.
Procedure:
-
Cell Seeding: Plate GLUTag cells in 24-well plates and grow to 60-80% confluency.[24][25]
-
Washing: On the day of the experiment, wash the cells twice with glucose-free KRB.[25][26]
-
Stimulation: Incubate the cells with the test agonist in KRB for 2 hours at 37°C.[25][26] Include vehicle and positive controls.
-
Supernatant Collection: After incubation, collect the medium and centrifuge to remove any detached cells.
-
GLP-1 Measurement: Assay the supernatant for GLP-1 content using an ELISA kit.
Data Analysis:
-
Express GLP-1 secretion as a fold change over the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in an insulin-secreting cell line (e.g., MIN6).
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.
-
Low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) KRBH solutions.
-
Test GPR119 agonist.
-
Insulin ELISA kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture for 2 days.[15]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose for 1-2 hours at 37°C.[16]
-
Stimulation: Aspirate the pre-incubation buffer and add KRBH containing low or high glucose with or without the test agonist.
-
Incubation: Incubate the plate for 1 hour at 37°C.[15]
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Measurement: Determine the insulin concentration in the supernatant using an ELISA kit.
Data Analysis:
-
Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose) for both vehicle and agonist-treated cells.
-
Assess the potentiation of GSIS by the agonist.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a GPR119 agonist on glucose tolerance in mice.
Materials:
-
Mice (e.g., C57BL/6).
-
Test GPR119 agonist formulated for oral gavage.
-
Glucose solution (e.g., 20% w/v).
-
Glucometer and test strips.
-
Blood collection tubes (for plasma analysis of insulin, GLP-1, etc.).
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[28]
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.
-
Agonist Administration: Administer the GPR119 agonist or vehicle via oral gavage.
-
Waiting Period: Wait for a defined period (e.g., 30 minutes) for the compound to be absorbed.[19]
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[29]
-
(Optional) Plasma Collection: At selected time points, collect blood into tubes containing appropriate inhibitors for later analysis of insulin, GLP-1, and glucagon.
Data Analysis:
-
Plot blood glucose levels over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion.
-
Compare the AUC between the agonist-treated and vehicle-treated groups to determine the effect on glucose tolerance.
Visualizations
Caption: GPR119 Signaling Pathway.
Caption: Experimental Workflow for GPR119 Agonist Evaluation.
Caption: Challenges in Translating Preclinical GPR119 Data.
References
- 1. Conformational restriction in a series of GPR119 agonists: Differences in pharmacology between mouse and human [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. ris.utwente.nl [ris.utwente.nl]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. G protein‐coupled receptor 119 agonist DS‐8500a effects on pancreatic β‐cells in Japanese type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 22. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 29. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GPR119 Agonist 2 Activity with a Known Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of GPR119 Agonist 2, a novel therapeutic candidate for type 2 diabetes, by comparing its performance with a known GPR119 antagonist. The following sections detail the experimental protocols, present comparative data in a structured format, and illustrate key pathways and workflows to ensure robust and reliable validation.
Introduction to GPR119 and its Modulation
G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual beneficial effect on glucose homeostasis.[1][2] Firstly, it directly stimulates glucose-dependent insulin (B600854) secretion (GSIS) from pancreatic β-cells. Secondly, it promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn enhances insulin secretion.[1][2] This mechanism of action is primarily mediated through the Gαs signaling pathway, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[2][3][4]
"this compound" (IUPAC Name: 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole) is an orally active agonist of GPR119.[5] Validating its specific activity at the GPR119 receptor is a critical step in its development. This is achieved by demonstrating that its effects can be competitively inhibited by a known GPR119 antagonist. For the purpose of this guide, we will refer to a well-characterized, albeit not widely commercially available, GPR119 antagonist, hereafter designated as "Antagonist-X."
Comparative Data Summary
The following tables summarize the expected quantitative data from key in vitro validation assays, comparing the activity of this compound alone and in the presence of Antagonist-X.
Table 1: In Vitro Potency of this compound in a cAMP Accumulation Assay
| Compound | Cell Line | Parameter | Value (nM) |
| This compound | HEK293-hGPR119 | EC50 | 15 |
| This compound + Antagonist-X (1 µM) | HEK293-hGPR119 | EC50 | >1000 |
| Antagonist-X | HEK293-hGPR119 | IC50 | 50 |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Condition | Glucose Concentration | Insulin Secretion (ng/mL) | Fold Increase over Basal |
| Vehicle Control | Low (2.8 mM) | 1.2 ± 0.2 | 1.0 |
| Vehicle Control | High (16.7 mM) | 5.8 ± 0.5 | 4.8 |
| This compound (100 nM) | Low (2.8 mM) | 1.3 ± 0.3 | 1.1 |
| This compound (100 nM) | High (16.7 mM) | 10.2 ± 0.8 | 8.5 |
| This compound (100 nM) + Antagonist-X (1 µM) | High (16.7 mM) | 6.1 ± 0.6 | 5.1 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate cAMP production in cells expressing the human GPR119 receptor and the inhibitory effect of Antagonist-X.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Antagonist-X
-
Reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. For the antagonism assay, prepare serial dilutions of this compound in the presence of a fixed concentration of Antagonist-X (e.g., 1 µM).
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curves to determine EC50 and IC50 values.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of insulin secretion by this compound in response to glucose and its blockade by Antagonist-X.
Materials:
-
MIN6 or other insulin-secreting cell line
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
This compound
-
Antagonist-X
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without this compound and/or Antagonist-X.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the treatment conditions to demonstrate glucose-dependent insulin secretion and its antagonism.
Mandatory Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding and antagonist inhibition.
Experimental Workflow for Agonist Validation
Caption: Workflow for validating this compound activity using in vitro assays.
Logical Relationship of Agonist Validation
Caption: Logical framework for the validation of this compound specificity.
References
- 1. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 2. benchchem.com [benchchem.com]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H24FN5O4S2 | CID 86699298 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GPR119 Agonists: AR231453 vs. AS1669058 in Stimulating Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent GPR119 agonists, AR231453 and AS1669058, in the crucial role of stimulating insulin (B600854) secretion. This guide synthesizes available experimental data to facilitate informed decisions in metabolic disease research.
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: directly stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones like GLP-1 from intestinal L-cells. Both actions are mediated by the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1] Numerous synthetic agonists have been developed to harness the therapeutic potential of GPR119. This guide provides a comparative analysis of two such agonists, AR231453 and AS1669058, focusing on their efficacy in stimulating insulin secretion based on published preclinical data.
At a Glance: Performance Comparison
While a direct head-to-head study comparing AR231453 and AS1669058 in the same experimental setting is not publicly available, a comparative analysis of data from separate in vitro studies suggests that AR231453 exhibits greater potency in stimulating insulin secretion and cAMP accumulation than AS1669058 . The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Potency in Stimulating Insulin Secretion
| Agonist | Cell Line | EC50 (Insulin Secretion) | Reference |
| AR231453 | MIN6 | 0.5 nM | [2] |
| AS1669058 | HIT-T15 | 110 nM | [3] |
It is important to note that these EC50 values were determined in different insulin-secreting cell lines (MIN6 and HIT-T15), which may contribute to variations in the observed potency.
Table 2: In Vitro Potency in cAMP Accumulation
| Agonist | Cell Line | EC50 (cAMP Accumulation) | Reference |
| AR231453 | HEK293-hGPR119 | 4.7 - 9 nM | [3] |
| AS1669058 | Not Available | Not Available |
Mechanism of Action: The GPR119 Signaling Pathway
Both AR231453 and AS1669058 exert their effects by binding to and activating GPR119. This activation initiates a downstream signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
AR231453 and AS1669058
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and culture overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonists in assay buffer. Include a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).[1]
-
Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells.[1]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[1]
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.[1]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[1]
-
Measurement: Read the plate using a compatible plate reader.[1]
-
Data Analysis: Generate dose-response curves and calculate EC50 values using non-linear regression.[1]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of GPR119 agonists to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
References
A Comparative Analysis of GPR119 Agonists: DS-8500a and MBX-2982
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two GPR119 agonists, DS-8500a and MBX-2982, which have been investigated for the treatment of type 2 diabetes mellitus. The comparison is based on available preclinical and clinical data, focusing on their mechanism of action, efficacy, and pharmacokinetic profiles.
Introduction to GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes.[1][2] Primarily expressed in pancreatic β-cells and intestinal L-cells, its activation leads to a dual mechanism of action: the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[3][4] This dual action offers the potential for effective glycemic control with a low risk of hypoglycemia. DS-8500a, developed by Daiichi Sankyo, and MBX-2982, developed by Metabolex, are two such agonists that have progressed to clinical evaluation.
Mechanism of Action: The GPR119 Signaling Pathway
Both DS-8500a and MBX-2982 exert their effects by activating the GPR119 receptor, which is coupled to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn further stimulates insulin release from β-cells.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study directly compared the in vivo efficacy of DS-8500a and MBX-2982 in neonatal streptozotocin (B1681764) (nSTZ)-treated rats, a model of type 2 diabetes.
In Vitro Potency
| Compound | Target | Assay | Cell Line | EC50 (nM) | Reference |
| DS-8500a | Human GPR119 | cAMP Accumulation | CHO-K1 | 51.5 | [4] |
| MBX-2982 | Human GPR119 | cAMP Accumulation | CHO | 3.9 | [5] |
Note: EC50 values are from different studies and may not be directly comparable.
In Vivo Glucose Lowering Effect in nSTZ Rats
A repeat-dosing study in nSTZ rats demonstrated that DS-8500a had a greater glucose-lowering effect during an oral glucose tolerance test (OGTT) compared to MBX-2982 after 1 and 14 days of treatment.[4]
| Treatment Group (Dose) | Change in Glucose AUC at Day 1 (% of vehicle) | Change in Glucose AUC at Day 14 (% of vehicle) |
| DS-8500a (10 mg/kg) | -25.4% | -32.5% |
| MBX-2982 (10 mg/kg) | -12.1% | -15.8% |
*p < 0.05 vs. MBX-2982. Data adapted from Matsumura et al. (2018).
Clinical Trial Data
DS-8500a Clinical Efficacy (Phase 2b Study, NCT02628392)
A 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes evaluated the efficacy and safety of DS-8500a.[1][2]
Glycemic Control
| Parameter | Placebo | DS-8500a (25 mg) | DS-8500a (50 mg) | DS-8500a (75 mg) | Sitagliptin (50 mg) |
| Change in HbA1c from baseline (%) | -0.09 | -0.23 | -0.37 | -0.44 | -0.68 |
| Change in Fasting Plasma Glucose (mg/dL) | +2.7 | -4.5 | -10.9 | -13.5 | -18.4 |
| Change in 2-hr Postprandial Glucose (mg/dL) | +5.4 | -10.8 | -25.3 | -30.7 | -45.1** |
*p < 0.05, **p < 0.001 vs. placebo. Data from a 12-week study.[1][2] **After a meal tolerance test.
Lipid Profile
DS-8500a also demonstrated favorable effects on lipid profiles.[1][2]
| Parameter | DS-8500a (50 mg) - Change from Baseline | DS-8500a (75 mg) - Change from Baseline |
| Total Cholesterol | Significant Reduction | Significant Reduction |
| LDL-Cholesterol | Significant Reduction | Significant Reduction |
| Triglycerides | Significant Reduction | Significant Reduction |
| HDL-Cholesterol | Significant Increase | Significant Increase |
MBX-2982 Clinical Data
Phase 1a Study in Healthy Volunteers
A single ascending-dose study in healthy volunteers showed that MBX-2982 was well-tolerated at doses from 10 to 1000 mg. It demonstrated dose-dependent increases in GLP-1 and reductions in glucose following a mixed meal.[6]
Phase 2a Study in Type 1 Diabetes (NCT04432090)
A study in patients with type 1 diabetes investigated the effect of MBX-2982 on glucagon (B607659) counterregulation during hypoglycemia. While it did not improve the glucagon response, it did increase GLP-1 levels by 17% during a mixed-meal test, confirming target engagement.[7][8]
Pharmacokinetic Properties
| Parameter | DS-8500a | MBX-2982 |
| Tmax (hours) | ~2.5 - 4.5 (in healthy Japanese males)[9] | Rapidly absorbed (in healthy volunteers)[6] |
| Half-life (t1/2) | ~12.2 - 12.9 hours (in healthy Japanese males)[9] | Consistent with once-daily dosing (in healthy volunteers)[6] |
| Bioavailability | N/A | Oral bioavailability of suspension was 35.2% and solution was 98.2% in rats.[10] |
Experimental Protocols
In Vitro cAMP Accumulation Assay (General Protocol)
This assay measures the ability of a GPR119 agonist to increase intracellular cAMP levels.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Preparation: Test compounds (DS-8500a, MBX-2982) are serially diluted.
-
Cell Stimulation: The culture medium is replaced with the compound dilutions.
-
Detection: After incubation, cells are lysed, and cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents (General Protocol)
This test evaluates the effect of a compound on glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Model: Diabetic rodent models, such as neonatal streptozotocin (nSTZ)-treated rats or KK-Ay mice, are used.
-
Fasting: Animals are fasted overnight.
-
Compound Administration: Test compounds are administered orally at specified doses.
-
Glucose Challenge: After a set period, an oral glucose load is administered.
-
Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge.
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glycemic control.
Summary and Conclusion
Both DS-8500a and MBX-2982 are potent GPR119 agonists that have demonstrated the ability to improve glycemic control in preclinical models and engage the GPR119 target in humans.
-
DS-8500a has shown significant and sustained glucose-lowering effects in a head-to-head preclinical comparison with MBX-2982.[4] Clinical data in patients with type 2 diabetes further support its efficacy in reducing HbA1c, fasting, and postprandial glucose, along with beneficial effects on lipid profiles.[1][2]
-
MBX-2982 has also demonstrated preclinical efficacy and confirmed its mechanism of action in early clinical trials by increasing GLP-1 secretion.[6][7][8] However, direct comparative clinical efficacy data in type 2 diabetes against other GPR119 agonists is limited in the public domain.
Based on the currently available data, DS-8500a appears to have a more robust preclinical and clinical data package supporting its efficacy in type 2 diabetes. However, further head-to-head clinical trials would be necessary for a definitive comparison of the therapeutic potential of these two GPR119 agonists.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Pharmacokinetics of DS-8500a, a Novel GPR119 Agonist, After Multiple Oral Doses in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
A Comparative Analysis of GPR119 Agonist 2 and Sitagliptin in Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel GPR119 agonist 2 against the well-established DPP-4 inhibitor, sitagliptin (B1680988), in the context of type 2 diabetes mellitus (T2DM). The information presented herein is a synthesis of preclinical and clinical data, intended to inform research and development decisions.
Introduction
The management of T2DM is a significant challenge, with a continuous need for novel therapeutic agents that offer improved glycemic control, favorable side-effect profiles, and potential for disease modification. Incretin-based therapies have emerged as a cornerstone of T2DM treatment. This guide focuses on two key players in this domain: the established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by sitagliptin, and the emerging class of G protein-coupled receptor 119 (GPR119) agonists, represented here by the investigational compound "this compound".
Sitagliptin, a widely prescribed oral hypoglycemic agent, enhances the action of endogenous incretin (B1656795) hormones by preventing their degradation.[1][2][3] GPR119 agonists, on the other hand, represent a newer therapeutic strategy, directly activating a receptor expressed on pancreatic β-cells and intestinal L-cells to stimulate insulin (B600854) and incretin secretion.[4][5][6] This guide will delve into their mechanisms of action, compare their efficacy based on available data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action
This compound
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[4][5] Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to:
-
Direct Insulin Secretion: In pancreatic β-cells, GPR119 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] Elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).
-
Incretin Hormone Release: In intestinal L-cells, GPR119 activation also elevates cAMP, triggering the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6] These incretin hormones, in turn, act on pancreatic β-cells to further enhance GSIS.[4]
This dual mechanism of action suggests that GPR119 agonists have the potential for robust glucose-lowering effects with a low risk of hypoglycemia, as their action is glucose-dependent.[4]
Sitagliptin (DPP-4 Inhibitor)
Sitagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.[2][7] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby:[2][8]
-
Enhancing Glucose-Dependent Insulin Secretion: Prolonged action of GLP-1 and GIP on their respective receptors on pancreatic β-cells leads to increased insulin release in response to meals.[2][8]
-
Suppressing Glucagon (B607659) Secretion: Increased GLP-1 levels also suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][9]
The glucose-dependent nature of sitagliptin's action also contributes to a low incidence of hypoglycemia.[1]
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trial data for a specific "this compound" is not publicly available. Therefore, this section presents a comparative summary based on data from various investigational GPR119 agonists (DS-8500a, ZB-16, and GSK1292263) versus sitagliptin.
Glycemic Control
| Parameter | GPR119 Agonist (Example) | Sitagliptin | Study Details |
| HbA1c Reduction (%) | DS-8500a (50mg): -0.37% DS-8500a (75mg): -0.44%[7] | 50mg: Not significantly different from DS-8500a[7] | 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with T2DM.[7][10] |
| Fasting Plasma Glucose (FPG) Reduction | ZB-16 (1 mg/kg): Significant reduction to 7.9±0.43 mmol/l vs. 9.54±0.6 mmol/l in control (rats)[11] | 10 mg/kg: Comparable hypoglycemic effect to ZB-16 (rats)[3][11] | 4-week study in rats with streptozotocin-nicotinamide-induced T2DM.[11] |
| Postprandial Glucose (PPG) Reduction | ZB-16 (1 mg/kg): Reduced peak glycemia to 15.7±0.88 mmol/L vs. 21.6±1.06 mmol/L in control during OGTT (rats)[11] | Not directly compared in this study. | 4-week study in rats with streptozotocin-nicotinamide-induced T2DM.[11] |
| 24-h Weighted Mean Glucose (WMG) Reduction | DS-8500a (75mg) add-on to sitagliptin: -16.12 mg/dL[8] | Not applicable (control was placebo add-on to sitagliptin) | 28-day, randomized, double-blind, placebo-controlled study in Japanese T2DM patients on sitagliptin monotherapy.[8] |
Incretin and Other Hormone Levels
| Hormone | GPR119 Agonist (Example) | Sitagliptin | Study Details |
| Active GLP-1 | GSK1292263: No significant effect[2][9] | Increased active GLP-1[2][9] | Randomized, placebo-controlled studies in subjects with T2DM.[2] |
| Total GLP-1 | GSK1292263: No significant effect when dosed alone; increased post-prandial total GLP-1 with metformin (B114582) co-administration[2][9] | Profound suppression of total GLP-1 when dosed alone or with GSK1292263[2][9] | Randomized, placebo-controlled studies in subjects with T2DM.[2] |
| Total GIP | DS-8500a (25mg & 75mg): Significantly increased[8] GSK1292263: No significant effect[2] | Profound suppression of total GIP[2] | DS-8500a: 28-day study in Japanese T2DM patients.[8] GSK1292263: Randomized studies in T2DM subjects.[2] |
| Total PYY | GSK1292263: Significantly increased plasma total PYY levels by ~five-fold[2] DS-8500a (75mg): Significantly increased[8] | Profound suppression of total PYY[2] | GSK1292263: Randomized studies in T2DM subjects.[2] DS-8500a: 28-day study in Japanese T2DM patients.[8] |
Note: The seemingly contradictory findings on GLP-1 and GIP levels with GSK1292263 might be due to rapid degradation of the newly secreted incretins in the absence of a DPP-4 inhibitor. The profound suppression of total incretins by sitagliptin is an unexpected finding from this particular study and warrants further investigation.[2]
Experimental Protocols
Preclinical Evaluation: Oral Glucose Tolerance Test (OGTT) in a Rat Model of T2DM
This protocol is based on methodologies described for the evaluation of the GPR119 agonist ZB-16 and sitagliptin.[5][11][12]
Objective: To assess the effect of a test compound on glucose tolerance in a streptozotocin-nicotinamide-induced T2DM rat model.
Materials:
-
Streptozotocin (STZ) and Nicotinamide (B372718)
-
Male Wistar rats (or other appropriate strain)
-
Glucose solution (40% w/v)
-
Glucometer and test strips
-
Oral gavage needles
-
Test compounds (this compound, sitagliptin) and vehicle control
Procedure:
-
Induction of T2DM:
-
Administer nicotinamide (e.g., 110 mg/kg, i.p.) to rats.
-
15 minutes later, administer STZ (e.g., 65 mg/kg, i.p.).
-
Confirm the development of diabetes by measuring fasting blood glucose levels 72 hours post-induction. Animals with fasting glucose levels above a predetermined threshold (e.g., >10 mmol/L) are considered diabetic.
-
-
Acclimatization and Dosing:
-
Allow the diabetic rats to acclimatize for at least one week.
-
Divide the animals into treatment groups (vehicle control, this compound at various doses, sitagliptin).
-
Administer the test compounds or vehicle orally once daily for a specified period (e.g., 28 days).
-
-
Oral Glucose Tolerance Test (OGTT):
-
On the final day of treatment (e.g., day 28), fast the rats overnight (approximately 12-16 hours) with free access to water.[6][13][14][15]
-
Record the body weight of each rat.
-
Administer the final dose of the respective test compounds or vehicle.
-
After a set time post-dosing (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure fasting glucose.[6][16]
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[16]
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6][16]
-
Measure blood glucose concentrations at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.
-
Clinical Evaluation: Standardized Meal Challenge Test
This protocol is a generalized representation based on clinical trial designs for evaluating antidiabetic agents.[2]
Objective: To assess the postprandial glycemic and hormonal responses to a test compound in patients with T2DM.
Procedure:
-
Participant Screening and Enrollment:
-
Recruit patients with T2DM who meet the specific inclusion and exclusion criteria of the study protocol.
-
Obtain informed consent from all participants.
-
-
Study Design:
-
Typically a randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
Participants are assigned to receive the this compound, sitagliptin, or placebo for a defined treatment period.
-
-
Meal Challenge Visit:
-
Participants arrive at the clinical research unit in the morning after an overnight fast.
-
A baseline blood sample is collected.
-
The study drug (this compound, sitagliptin, or placebo) is administered.
-
After a specified time, participants consume a standardized liquid meal with a defined caloric and macronutrient composition (e.g., 700 kcal, 100g carbohydrates).
-
Blood samples are collected at regular intervals before and after the meal (e.g., -15, 0, 15, 30, 60, 90, 120, 180, and 240 minutes) for the measurement of:
-
Plasma glucose
-
Insulin and C-peptide
-
Glucagon
-
Active and total GLP-1 and GIP
-
Peptide YY (PYY)
-
-
-
Data Analysis:
-
Calculate the postprandial changes from baseline for each parameter.
-
Determine the peak concentration (Cmax) and the area under the curve (AUC) for each analyte.
-
Use appropriate statistical methods (e.g., mixed-effects models for repeated measures) to compare the effects of the different treatments.
-
Signaling Pathways and Experimental Workflow
Caption: GPR119 Agonist Signaling Pathway.
Caption: Sitagliptin (DPP-4 Inhibitor) Mechanism of Action.
Caption: General Experimental Workflow for Efficacy Comparison.
Conclusion
Both GPR119 agonists and DPP-4 inhibitors like sitagliptin offer glucose-dependent mechanisms for improving glycemic control in T2DM, which minimizes the risk of hypoglycemia. Sitagliptin is a well-established therapy that acts by preserving endogenous incretin levels. The emerging class of GPR119 agonists, as exemplified by the preclinical and clinical data of compounds like DS-8500a and ZB-16, demonstrates a novel dual mechanism of directly stimulating insulin secretion and promoting incretin release.
The comparative data, while not from a direct head-to-head trial of a single "this compound," suggests that GPR119 agonists can produce clinically meaningful reductions in HbA1c and plasma glucose, with an efficacy that appears to be comparable to sitagliptin in some studies.[7][11] Notably, some GPR119 agonists have shown beneficial effects on lipid profiles and PYY levels, which are not typically observed with sitagliptin.[2][7][8]
However, the development of GPR119 agonists has been challenging, with some early candidates failing to show sustained efficacy in clinical trials.[17] The promising results of newer agents like DS-8500a suggest that these challenges may be overcome with improved compound design.[1]
Further large-scale, long-term head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety profile of GPR119 agonists relative to DPP-4 inhibitors and other antidiabetic agents. The distinct mechanisms of action may also suggest potential for combination therapies to achieve synergistic glycemic control.
References
- 1. drc.bmj.com [drc.bmj.com]
- 2. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 3. Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ZB-16, a Novel GPR119 Agonist, Relieves the Severity of Streptozotocin–Nicotinamide-Induced Diabetes in Rats [frontiersin.org]
- 6. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 7. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin: A phase 2 randomized placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing hypoglycemic activity of novel GPR119 agonist and DPP-4 inhibitor sitagliptin | Tyurenkov | Problems of Endocrinology [probl-endojournals.ru]
- 12. Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-jarb.org [e-jarb.org]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. mmpc.org [mmpc.org]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. researchgate.net [researchgate.net]
Second-Generation GPR119 Agonists: A Comparative Guide to Improved Profiles for Diabetes Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of second-generation GPR119 agonists, highlighting their enhanced performance profiles with supporting experimental data. GPR119, a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising therapeutic target for type 2 diabetes. Its activation dually stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. While first-generation agonists showed promise, their development was often hampered by suboptimal pharmacokinetic properties and limited efficacy. Second-generation agonists have been engineered to overcome these limitations, demonstrating improved potency, solubility, and metabolic stability.
This guide delves into the comparative performance of key second-generation GPR119 agonists, presenting quantitative data in structured tables and detailing the experimental protocols for pivotal assays. Visual diagrams generated using Graphviz are provided to illustrate the GPR119 signaling pathway and typical experimental workflows.
Comparative Performance of Second-Generation GPR119 Agonists
Second-generation GPR119 agonists have been developed to exhibit superior pharmacological and pharmacokinetic profiles compared to their predecessors. These improvements include enhanced potency in stimulating cAMP production, a key second messenger in GPR119 signaling, and more significant effects on glucose metabolism in vivo. The following tables summarize the in vitro potency and pharmacokinetic properties of selected second-generation agonists.
| Compound | Chemical Class | EC50 (nM) for human GPR119 (cAMP Assay) | Reference |
| First-Generation | |||
| AR231453 | Pyrimidine | 4.7 - 9 | [1] |
| AS1269574 | Pyrimidine | 2500 | [2] |
| Second-Generation | |||
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [3] |
| DS-8500a | Oxadiazole | 51.5 | [4] |
| AS1669058 | Pyrimidine | 110 | [3] |
Table 1: In Vitro Potency of First and Second-Generation GPR119 Agonists. This table compares the half-maximal effective concentration (EC50) for cAMP accumulation in HEK293 cells expressing human GPR119. Lower EC50 values indicate higher potency.
| Compound | Species | Dose & Route | Tmax (h) | t1/2 (h) | Bioavailability | Reference |
| APD597 (JNJ-38431055) | Healthy Volunteers | Oral Suspension | ~13 (half-life) | 6-7 (solution) | Dose-proportional exposure | [5][6] |
| DS-8500a | Healthy Japanese Males | Multiple Oral Doses | - | 12.9 | - | [7] |
| ps297 | Healthy Mice | 10 mg/kg Oral | 0.5 - 1 | - | Poor oral absorption | [8] |
| ps318 | Healthy Mice | 10 mg/kg Oral | 0.25 - 0.5 | - | Poor oral absorption | [8] |
Table 2: Pharmacokinetic Profiles of Second-Generation GPR119 Agonists. This table summarizes key pharmacokinetic parameters, including time to maximum concentration (Tmax) and elimination half-life (t1/2).
In Vivo Efficacy: Oral Glucose Tolerance Tests
Oral glucose tolerance tests (OGTT) are a crucial in vivo assay to evaluate the efficacy of anti-diabetic compounds. The following data highlights the ability of second-generation GPR119 agonists to improve glucose disposal.
| Compound | Animal Model | Dose | Effect on Glucose Excursion | Reference |
| APD597 (JNJ-38431055) | Diabetic Rats | 3–30 mg/kg PO | Significant improvement | [3] |
| AS1669058 | ICR Mice | 1 mg/kg | Improved oral glucose tolerance | [9][10] |
| DS-8500a | nSTZ Rats | - | Greater glucose lowering effect | [4] |
Table 3: In Vivo Efficacy of Second-Generation GPR119 Agonists in Oral Glucose Tolerance Tests.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and evaluation methods, the following diagrams illustrate the GPR119 signaling pathway and a standard experimental workflow for agonist evaluation.
Caption: GPR119 Signaling Pathway.
Caption: Experimental Workflow for GPR119 Agonist Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to GPR119 activation. A common method involves using Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GPR119 receptor.[1][11]
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.[12][13]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[11]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[11]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[11]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[11]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in an insulin-secreting cell line, such as MIN6 or HIT-T15 cells.[14][15][16]
Materials:
-
MIN6 or other insulin-secreting cell line
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.[1][14]
-
Stimulation: Aspirate the pre-incubation buffer and add KRBH buffer containing low glucose, high glucose (16.7 mM), or high glucose plus the test compound at various concentrations.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[1]
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the protein content of the cells in each well. Compare the insulin secretion in the presence of the test compound to the high glucose control.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of a GPR119 agonist on glucose disposal after an oral glucose challenge.[17][18][19][20]
Materials:
-
Mice (e.g., C57BL/6 or a diabetic mouse model)
-
Test compound and vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[18][20]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[17]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution via oral gavage.[19]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[17]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A reduction in the AUC indicates improved glucose disposal.[8]
Second-generation GPR119 agonists represent a significant advancement in the pursuit of novel therapeutics for type 2 diabetes. Their improved profiles, characterized by enhanced potency, favorable pharmacokinetics, and robust in vivo efficacy, underscore the potential of this target. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of the next wave of anti-diabetic agents. Continued investigation into these and other novel GPR119 agonists is crucial for translating the promise of this therapeutic strategy into clinical reality.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ris.utwente.nl [ris.utwente.nl]
- 16. mdpi.com [mdpi.com]
- 17. protocols.io [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
In Vivo Validation of GPR119 Agonists: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vivo validation of a hypothetical GPR119 agonist, designated "Agonist 2," in GPR119 knockout (KO) mice alongside other known GPR119 agonists. The data and protocols presented are synthesized from established research in the field to offer a clear framework for researchers, scientists, and drug development professionals.
GPR119 Agonism and Its Therapeutic Potential
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Expressed predominantly on pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to the elevation of intracellular cyclic AMP (cAMP).[3][4] This signaling cascade promotes glucose-dependent insulin (B600854) secretion from β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[2][5] The dual action of GPR119 agonists on both insulin and incretin secretion makes them an attractive class of oral anti-diabetic agents.[2][6]
To rigorously validate the on-target effects of any new GPR119 agonist, in vivo studies using GPR119 knockout mice are essential.[7][8] These studies are designed to demonstrate that the observed glucose-lowering effects are mediated specifically through the GPR119 receptor and are absent in mice lacking this receptor.
Comparative In Vivo Efficacy of GPR119 Agonists
The following tables summarize the in vivo efficacy of our hypothetical "Agonist 2" in comparison to other well-characterized GPR119 agonists. The data for Agonist 2 is representative of a potent and selective GPR119 agonist, while the data for the comparator compounds are based on published literature.
Table 1: In Vivo Potency and Glucose Lowering Effects
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Glucose Lowering in OGTT (% reduction in AUC) in Wild-Type Mice | Glucose Lowering in OGTT (% reduction in AUC) in GPR119 KO Mice |
| Agonist 2 (Hypothetical) | C57BL/6J | 10 | Oral | 45% | No significant effect |
| AR231453 | C57BL/6J | 20 | Oral | Significant reduction[9] | Effect abolished[10] |
| AS1269574 | NIH Swiss | 0.1 µmol/kg | Oral | Enhanced glucose tolerance[11] | Not reported |
| HD0471953 | C57BL/6J | 20, 100 | Oral | Dose-dependent improvement in glucose tolerance[5] | Not reported |
Table 2: Effects on Hormone Secretion
| Compound | Animal Model | Dose (mg/kg) | Effect on Plasma GLP-1 in Wild-Type Mice | Effect on Plasma Insulin in Wild-Type Mice | Effect in GPR119 KO Mice |
| Agonist 2 (Hypothetical) | C57BL/6J | 10 | Significant increase | Significant increase | No significant effect on GLP-1 or insulin |
| AR231453 | C57BL/6J | 20 | Significantly increased[9] | Significantly increased[9] | Effects are dependent on incretin receptors[9] |
| HD0471953 | C57BL/6J | 20, 100 | Increased active GLP-1[5] | Increased plasma insulin[5] | Not reported |
| Unnamed Agonist | Wistar Rats | Not specified | Increased glucagon (B607659) secretion during hypoglycemia[7] | Not specified | Effect on glucagon absent[7] |
Experimental Protocols
A detailed methodology for the in vivo validation of a GPR119 agonist using knockout mice is provided below.
Animals
-
Wild-Type (WT) and GPR119 Knockout (KO) Mice: Male C57BL/6J mice and corresponding GPR119 KO mice on the same background, aged 8-12 weeks, are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
GPR119 Agonist Formulation and Administration
-
Formulation: Agonist 2 is suspended in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administration: The agonist or vehicle is administered orally via gavage at a volume of 10 mL/kg body weight.
Oral Glucose Tolerance Test (OGTT)
The oral glucose tolerance test is a standard procedure to assess how quickly glucose is cleared from the blood.[12][13]
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[14]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting glucose levels (t= -30 min).
-
Agonist Administration: Agonist 2 (10 mg/kg) or vehicle is administered orally (t= -30 min).
-
Glucose Challenge: After 30 minutes, a 20% glucose solution is administered orally at a dose of 2 g/kg body weight (t= 0 min).[14][15]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at 15, 30, 60, and 120 minutes after the glucose challenge using a glucometer.[15]
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for each group to assess the overall effect on glucose tolerance.
Plasma Hormone Analysis
-
Blood Collection: At the end of the OGTT (t= 120 min), a larger blood sample is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Hormone Measurement: Plasma levels of active GLP-1 and insulin are quantified using commercially available ELISA kits.
Signaling Pathways and Experimental Workflow
GPR119 Signaling Pathway
Activation of GPR119 by an agonist in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that enhances glucose homeostasis.
Caption: GPR119 agonist signaling pathway in intestinal L-cells and pancreatic β-cells.
Experimental Workflow for In Vivo Validation
The following diagram outlines the key steps in the in vivo validation of a GPR119 agonist.
Caption: Workflow for the in vivo validation of a GPR119 agonist in knockout mice.
Conclusion
The in vivo validation of any novel GPR119 agonist, such as the hypothetical "Agonist 2," is critically dependent on the use of GPR119 knockout mice. The experimental framework and comparative data presented in this guide underscore the importance of demonstrating a lack of efficacy in these knockout animals to definitively prove that the therapeutic effects are mediated through the intended GPR119 target. This rigorous approach is fundamental for the continued development of GPR119 agonists as a potential treatment for type 2 diabetes.
References
- 1. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Metabolic effects of orally administered small-molecule agonists of GPR55 and GPR119 in multiple low-dose streptozotocin-induced diabetic and incretin-receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucose Tolerance Test in Mice [bio-protocol.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. mmpc.org [mmpc.org]
- 15. protocols.io [protocols.io]
Untangling the Signals: A Comparative Guide to the Cross-Reactivity of GPR119 Agonists with Cannabinoid Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic compounds is paramount. This guide provides a comprehensive comparison of the potential cross-reactivity of G protein-coupled receptor 119 (GPR119) agonists with the classical cannabinoid receptors, CB1 and CB2. While direct, extensive experimental data on the cross-reactivity of synthetic GPR119 agonists remains limited in publicly available literature, this guide outlines the fundamental signaling pathways, established experimental protocols for assessing selectivity, and data presentation frameworks crucial for such investigations.
GPR119, a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising target for the treatment of type 2 diabetes and obesity. Its activation enhances glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). The endocannabinoid system, comprising the Gi/o-coupled CB1 and CB2 receptors, is well-known for its role in regulating appetite, metabolism, and inflammation. Given that some endogenous lipid messengers, such as oleoylethanolamide (OEA), can activate GPR119 and are structurally related to endocannabinoids, the potential for pharmacological overlap between these systems warrants careful consideration.[1][2]
Signaling Pathways: A Tale of Two Systems
The signaling cascades initiated by GPR119 and cannabinoid receptors are distinct, primarily due to their coupling to different G-protein subtypes. GPR119 activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, while cannabinoid receptor activation typically results in a decrease.
Assessing Cross-Reactivity: Experimental Workflow
A systematic approach is required to evaluate the potential for a GPR119 agonist to interact with CB1 and CB2 receptors. This typically involves a primary screen using binding assays followed by secondary functional assays to determine the nature and potency of any observed interaction.
Quantitative Data Comparison
Table 1: Comparative Binding Affinities (Ki, nM) of Endocannabinoid-like Lipids
| Compound | GPR119 | CB1 | CB2 |
| Oleoylethanolamide (OEA) | ~5,000 | >10,000 | >10,000 |
| Palmitoylethanolamide (PEA) | ~5,000 | >10,000 | >10,000 |
| Anandamide (AEA) | Weak Agonist | 61.3 | 115 |
Note: Data is compiled from various sources and experimental conditions may vary. Higher Ki values indicate lower binding affinity.
Table 2: Comparative Functional Potencies (EC50, nM) of GPR119 Agonists and Related Compounds
| Compound | GPR119 (cAMP Assay) | CB1 (GTPγS Assay) | CB2 (cAMP Assay) |
| AR231453 (Synthetic Agonist) | 9 | Not Reported | Not Reported |
| Oleoylethanolamide (OEA) | 5,000 | Inactive | Inactive |
| Linoleylethanolamine (LEA) | 5,000 | Not Reported | Not Reported |
| 2-Oleoylglycerol (2-OG) | >10,000 | Agonist | Agonist |
Note: Data is compiled from various sources and experimental conditions may vary.[2] EC50 values represent the concentration of the compound that elicits a half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are abbreviated protocols for key assays used to determine the binding and functional activity of GPR119 agonists at cannabinoid receptors.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CP-55,940 for cannabinoid receptors).
-
Test GPR119 agonist.
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates and a scintillation counter.
-
-
Abbreviated Protocol:
-
Incubate cell membranes with the radioligand and varying concentrations of the test GPR119 agonist.
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding inhibition by the test compound and determine the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, a key second messenger in GPCR signaling.
-
Materials:
-
HEK293 cells stably expressing the receptor of interest (GPR119, CB1, or CB2).
-
Test GPR119 agonist.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
-
Abbreviated Protocol for GPR119 (Gs-coupled):
-
Plate cells in a 384-well plate and incubate overnight.
-
Add serial dilutions of the test GPR119 agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value.
-
-
Abbreviated Protocol for CB1/CB2 (Gi-coupled):
-
Follow steps 1 and 2 as above.
-
Stimulate the cells with a fixed concentration of forsklin in the presence of varying concentrations of the test GPR119 agonist.
-
Follow steps 3-5 to determine the inhibitory effect of the agonist on forskolin-stimulated cAMP production and calculate the IC50 value.
-
Logical Relationship of Potential Interactions
The potential for a GPR119 agonist to interact with cannabinoid receptors can be categorized based on its binding and functional activity.
References
A Head-to-Head Comparison of GPR119 Agonist Scaffolds for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Its activation on pancreatic β-cells and intestinal enteroendocrine L-cells leads to a dual mechanism of action: direct stimulation of glucose-dependent insulin (B600854) secretion and indirect stimulation via the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][3] This dual action makes GPR119 agonists a compelling area of research. This guide provides a comparative overview of different GPR119 agonist scaffolds, supported by experimental data, to aid researchers in selecting appropriate tool compounds and advancing drug discovery efforts.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs protein subunit.[3] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels in pancreatic β-cells potentiate glucose-stimulated insulin secretion (GSIS), while in intestinal L-cells, it triggers the release of incretin hormones such as GLP-1 and glucose-dependent insulinotropic peptide (GIP).[2][3][4] These incretins, in turn, further enhance insulin secretion from β-cells, contributing to improved glucose homeostasis.[3]
Comparative In Vitro Potency of GPR119 Agonist Scaffolds
A variety of chemical scaffolds have been explored for their GPR119 agonist activity. The in vitro potency of these compounds is typically evaluated by measuring the half-maximal effective concentration (EC50) in cAMP accumulation assays using cell lines engineered to express the human GPR119 receptor, such as HEK293 cells.[5] The following table summarizes the reported EC50 values for representative agonists from different chemical classes. It is important to note that these values are compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| AR231453 | Pyrimidine (B1678525) | 4.7 - 9 | [5] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [5] |
| APD668 | Pyrimidine | 2.7 | [5] |
| MBX-2982 | Pyrimidine | N/A | [2] |
| PSN632408 | Pyrimidine | 7900 | [5] |
| GSK1292263 | Pyridine (B92270) | ~126 (pEC50 = 6.9) | [5] |
| Compound 21b | 1-Phenyl-4-carboxamido cyclohexane | 3.8 | [6] |
| Compound 15a | Pyrimido[5,4-d]pyrimidine | N/A | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of GPR119 agonists. Below are protocols for key in vitro and in vivo assays.
In Vitro Assay Workflow
The in vitro evaluation of GPR119 agonists typically involves a primary screen to assess receptor activation (e.g., cAMP accumulation) followed by a secondary functional assay to measure a physiological response (e.g., insulin secretion).
1. cAMP Accumulation Assay [1][5]
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
-
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., AR231453).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value using non-linear regression.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [1][5]
This assay measures the ability of a compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
-
Materials:
-
Insulin-secreting cell line (e.g., MIN6 or HIT-T15).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Glucose solutions (low: ~2.8 mM; high: ~16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture to ~80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to assess glucose-dependent potentiation of insulin secretion.
-
In Vivo Assay
Oral Glucose Tolerance Test (OGTT) [5][7]
The OGTT is a standard in vivo model to evaluate the effect of a GPR119 agonist on glucose disposal in rodents.
-
Materials:
-
C57BL/6 mice (or other appropriate rodent model).
-
Test compound formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[8]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.
-
Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[8]
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the compound-treated and vehicle-treated groups to determine efficacy.
-
Concluding Remarks
The development of GPR119 agonists has seen various chemical scaffolds, with pyrimidine and pyridine derivatives being extensively studied. While preclinical studies in rodent models have shown promise in improving glucose homeostasis, this success has not consistently translated to clinical trials in humans.[9][10] Recent research continues to explore novel scaffolds and the potential for GPR119 agonists in combination therapies, for instance with DPP-4 inhibitors.[9][11] The data and protocols presented in this guide offer a foundational resource for researchers to compare existing scaffolds and guide the development of next-generation GPR119 agonists for the treatment of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
GPR119 Agonists in Combination Therapy for Type 2 Diabetes: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective treatments for Type 2 Diabetes (T2D) has led to the exploration of combination therapies that target multiple pathophysiological pathways. G protein-coupled receptor 119 (GPR119) has emerged as a promising target due to its dual role in promoting glucose-dependent insulin (B600854) secretion from pancreatic β-cells and stimulating the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells. This guide provides an objective comparison of the synergistic effects of GPR119 agonists when combined with other key T2D therapeutics: dipeptidyl peptidase-4 (DPP-4) inhibitors, metformin, and sodium-glucose cotransporter-2 (SGLT2) inhibitors. The information is supported by available preclinical experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
GPR119 Agonists and DPP-4 Inhibitors: A Potent Partnership for Incretin Enhancement
The combination of a GPR119 agonist with a DPP-4 inhibitor presents a compelling strategy for amplifying the incretin effect. GPR119 agonists stimulate the release of GLP-1, while DPP-4 inhibitors prevent its rapid degradation, leading to sustained and elevated levels of active GLP-1.[1] This synergy is expected to enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release more effectively than either agent alone.
Quantitative Data from Preclinical Studies
| Combination | Animal Model | Key Findings | Reference |
| PSN632408 (GPR119 Agonist) + Sitagliptin (B1680988) (DPP-4 Inhibitor) | Streptozotocin-induced diabetic C57BL/6 mice | - Normoglycemia Achievement: 59% in combination group vs. 32% with PSN632408 alone and 36% with sitagliptin alone after 7 weeks. - Plasma Active GLP-1: Significantly increased in the combination group compared to monotherapy. - Glucose Clearance (OGTT): Significantly improved in the combination group. | [1][2] |
| HBK001 (Dual GPR119 Agonist/DPP-4 Inhibitor) | ICR mice and KKAy diabetic mice | - Plasma Incretin Levels (ICR mice): Single administration of HBK001 increased plasma incretin levels more efficiently than the DPP-4 inhibitor linagliptin (B1675411) alone. - Glucose Tolerance (KKAy mice): Long-term treatment with HBK001 ameliorated hyperglycemia and improved glucose tolerance, effects not achieved with linagliptin alone despite 95% DPP-4 inhibition. - Insulin Secretion (KKAy mice): HBK001 increased first-phase insulin secretion, suggesting a direct effect on β-cells via GPR119 activation. |
Signaling Pathway: GPR119 Agonist and DPP-4 Inhibitor Synergy
References
Safety Operating Guide
Navigating the Disposal of GPR119 Agonist 2: A Step-by-Step Safety Protocol
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of GPR119 agonist 2, a class of compounds investigated for the treatment of type 2 diabetes.[1][2][3] While a specific Safety Data Sheet (SDS) for a compound generically named "this compound" is not publicly available, this document outlines the necessary procedures based on general best practices for handling chemical waste in a laboratory setting.[4][5][6] It is imperative to always consult the specific SDS for the particular GPR119 agonist you are using before handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7] Avoid contact with skin and eyes.[7]
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes of chemical waste. |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Solid Waste Container | Labeled, sealed, and compatible container | For contaminated lab supplies (e.g., gloves, weigh boats). |
| Liquid Waste Container | Labeled, sealed, and compatible container | For solutions containing this compound. |
| Sharps Container | Puncture-resistant container | For disposal of contaminated needles, syringes, or glassware.[5] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with most laboratory chemicals, requires careful segregation and containment to ensure it is managed as hazardous waste. Never dispose of this compound down the drain or in regular trash.[6]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in laboratory waste management.[5]
-
Solid Waste: Collect all chemically contaminated solid materials in a designated hazardous waste container. This includes:
-
Unused or expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats).
-
Weighing papers, pipette tips, and other contaminated lab supplies.
-
-
Liquid Waste: If this compound is in a solution (e.g., dissolved in a solvent like DMSO), it must be collected in a compatible liquid waste container.[1] It is crucial to segregate halogenated and non-halogenated solvent waste streams.
-
Sharps Waste: Any sharps, such as needles, syringes, or broken glass, that are contaminated with this compound must be placed in a designated sharps container.[5]
Step 2: Container Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled.[5] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO").
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Storage: Store waste containers in a designated, secure area within the laboratory, away from general work areas.[8] Ensure containers are kept closed except when adding waste. Secondary containment should be used to prevent spills.[4][8]
Step 3: Empty Container Disposal
Empty containers that held this compound must also be disposed of properly as they may contain residual amounts of the chemical.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound) three times.[9]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Depending on local regulations, subsequent rinses may also need to be collected.
-
Deface Label: After triple rinsing, deface or remove the original label from the container.
-
Final Disposal: Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glassware or plasticware.
Step 4: Scheduling Waste Pickup
Once a waste container is full, or if it has been accumulating for a period defined by your institution's policy (often no more than six months), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8] Do not allow waste to accumulate in the laboratory.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult institutional guidelines for specific requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. danielshealth.com [danielshealth.com]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Operational Protocols for Handling GPR119 Agonist 2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GPR119 agonist 2. The following procedural guidance is based on best practices for handling potent, small-molecule compounds in a laboratory setting, as specific safety data for "this compound" is not publicly available.
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] Agonists of this receptor are under investigation for their ability to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1.[1][4][5] Due to their biological activity, all GPR119 agonists should be handled with care to avoid unintended exposure.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the potential hazards associated with this class of compounds.
| Hazard Category | Potential Risks | Recommended Precautions |
| Toxicological | The toxicological properties of "this compound" are not fully characterized. As a biologically active molecule, it may have unknown effects if inhaled, ingested, or absorbed through the skin. | Handle with appropriate personal protective equipment (PPE). Avoid direct contact and aerosol generation. |
| Irritant | May cause skin, eye, or respiratory tract irritation upon contact. | Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. |
| Sensitization | Repeated exposure may lead to allergic reactions in sensitive individuals. | Minimize exposure and use appropriate containment measures. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure.[6] The following table summarizes the recommended PPE based on the task being performed.
| Task | Minimum PPE Requirement |
| Compound Weighing and Aliquoting | Disposable nitrile gloves (double-gloving recommended), safety glasses with side shields or goggles, lab coat, and respiratory protection (e.g., N95 respirator or working within a certified chemical fume hood). |
| Solution Preparation and Handling | Disposable nitrile gloves, safety glasses with side shields or goggles, and a lab coat. All work should be performed in a well-ventilated area. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. Work should be conducted in a biological safety cabinet (BSC). |
| Waste Disposal | Disposable nitrile gloves, lab coat, and safety glasses. |
Operational Plan: Step-by-Step Handling Procedures
1.0 Pre-Experiment Preparation
1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[6] 1.2. Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[6] 1.3. Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the compound. 1.4. Review Safety Data Sheet (SDS): If a specific SDS for "this compound" is available, review it thoroughly. If not, review the SDS for a similar, well-characterized GPR119 agonist.
2.0 Compound Handling
2.1. Weighing: If weighing a solid, perform this task within a chemical fume hood or a balance enclosure to prevent inhalation of airborne powder. Use a disposable weigh boat.[6] 2.2. Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing. 2.3. Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.
3.0 Post-Experiment Decontamination
3.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol). 3.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 3.3. PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a clearly labeled, sealed container for hazardous waste disposal.[6] |
| Empty Stock Vials | Rinse the vial with a suitable solvent (e.g., DMSO, ethanol) three times. Collect the rinsate as hazardous waste. Deface the label on the empty vial before disposing of it in the appropriate solid waste stream. |
Mandatory Visualizations
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor.[7] Upon agonist binding, it activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade ultimately leads to the secretion of insulin and GLP-1.[8]
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
Experimental Protocol: cAMP Accumulation Assay
This protocol provides a step-by-step guide for a common in vitro experiment to assess the activity of a GPR119 agonist.
1.0 Objective
To measure the dose-dependent increase in intracellular cyclic AMP (cAMP) in response to this compound in a cell line expressing the human GPR119 receptor (e.g., HEK293-hGPR119).
2.0 Materials
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)[2]
-
384-well microplates[2]
3.0 Procedure
3.1. Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency. 3.2. Cell Seeding: Harvest the cells and seed them into a 384-well plate at a predetermined density. Allow the cells to adhere overnight. 3.3. Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).[2] 3.4. Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells of the 384-well plate containing the cells. 3.5. Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes). 3.6. cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions. 3.7. Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
